Technical Documentation Center

N-Methylspiro[3.4]octan-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methylspiro[3.4]octan-2-amine

Core Science & Biosynthesis

Foundational

N-Methylspiro[3.4]octan-2-amine chemical structure and properties

An In-Depth Technical Guide to N-Methylspiro[3.4]octan-2-amine: Structure, Properties, and Synthetic Strategies Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-Methylspiro[3.4]octan-2-amine: Structure, Properties, and Synthetic Strategies

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent rigidity and defined spatial orientation of substituents can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug candidates.[1] This guide focuses on N-Methylspiro[3.4]octan-2-amine, a secondary amine built upon the spiro[3.4]octane framework. While specific literature on this exact molecule is limited, this document provides a comprehensive overview of its chemical structure, predicted properties, and a detailed, field-proven synthetic protocol based on established methodologies for analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related spirocyclic amines in their research endeavors.

Chemical Structure and Isomerism

N-Methylspiro[3.4]octan-2-amine possesses a unique architecture consisting of a cyclobutane ring fused to a cyclopentane ring at a single carbon atom, the spiro center. The amine functionality is located at the 2-position of the cyclobutane ring, with a methyl group attached to the nitrogen atom.

The presence of a chiral center at the carbon atom bearing the amino group (C2) and the potential for stereoisomerism in the spirocyclic core itself introduces the possibility of multiple stereoisomers. The control of this stereochemistry during synthesis is a critical consideration for its application in drug discovery, as different stereoisomers can exhibit distinct biological activities and pharmacological profiles.

Figure 1: 2D Chemical Structure of N-Methylspiro[3.4]octan-2-amine.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₇N[2]
Molecular Weight 139.24 g/mol [2]
CAS Number 1527683-05-1[2]
Topological Polar Surface Area (TPSA) 12.03 Ų[2]
Predicted LogP 1.9286[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 1[2]

These computed values suggest that N-Methylspiro[3.4]octan-2-amine possesses drug-like properties according to Lipinski's rule of five, with good potential for oral bioavailability. The presence of a secondary amine provides a site for hydrogen bonding, which can be critical for target engagement.

Synthesis of N-Methylspiro[3.4]octan-2-amine

A robust and widely utilized method for the synthesis of secondary amines is reductive amination.[3][4] This approach involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. For the synthesis of N-Methylspiro[3.4]octan-2-amine, the logical precursor would be spiro[3.4]octan-2-one.

Proposed Synthetic Pathway

G start Spiro[3.4]octan-2-one intermediate Imine Intermediate start->intermediate Imine Formation product N-Methylspiro[3.4]octan-2-amine intermediate->product Reduction reagents1 Methylamine (CH₃NH₂) Titanium(IV) isopropoxide (Ti(O-iPr)₄) reagents1->start reagents2 Sodium borohydride (NaBH₄) reagents2->intermediate

Figure 2: Proposed synthetic workflow for N-Methylspiro[3.4]octan-2-amine via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the reductive amination of ketones to form N-methyl secondary amines.[3]

Materials:

  • Spiro[3.4]octan-2-one

  • Methylamine solution (e.g., 2M in methanol)

  • Titanium(IV) isopropoxide

  • Sodium borohydride

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Sodium hydroxide (10% w/v)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Water (deionized)

Procedure:

  • Imine Formation:

    • To a solution of methylamine in methanol (2M, 1.5 equivalents), add titanium(IV) isopropoxide (1.3 equivalents).

    • To this mixture, add spiro[3.4]octan-2-one (1.0 equivalent).

    • Stir the reaction mixture at ambient temperature for 5-6 hours. The formation of the imine intermediate can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction:

    • After the formation of the imine is complete, add solid sodium borohydride (1.0 equivalent) portion-wise to the reaction mixture.

    • Continue stirring for an additional 2 hours at ambient temperature.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Filter the resulting inorganic precipitate and wash it with diethyl ether.

    • Separate the organic layer from the filtrate.

    • Extract the aqueous layer with diethyl ether.

    • Combine all organic extracts.

  • Purification:

    • Extract the combined organic layers with 2M hydrochloric acid. This will protonate the amine and move it to the aqueous phase, separating it from any unreacted ketone or other neutral byproducts.

    • Make the acidic aqueous solution alkaline (pH ~10) by the slow addition of a 10% aqueous sodium hydroxide solution.

    • Extract the now basic aqueous solution with diethyl ether.

    • Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate in vacuo to yield the purified N-Methylspiro[3.4]octan-2-amine.

Causality Behind Experimental Choices:

  • Titanium(IV) isopropoxide: This Lewis acid acts as a dehydrating agent, promoting the formation of the imine from the ketone and amine by removing the water that is formed.[3]

  • Sodium borohydride: This is a mild and selective reducing agent that will reduce the imine to the amine without affecting the ketone starting material, should any remain.[3]

  • Acid-Base Extraction: This is a classic and effective method for separating basic amines from neutral organic compounds, ensuring a high purity of the final product.

Potential Applications in Drug Discovery

The spiro[3.4]octane scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable three-dimensional characteristics.[1] The incorporation of this motif can lead to improvements in:

  • Potency and Selectivity: The rigid conformation of the spirocycle can orient substituents in a precise manner, leading to enhanced interactions with biological targets.

  • Physicochemical Properties: Spirocycles can increase the fraction of sp³ hybridized carbons in a molecule, which has been correlated with improved solubility and metabolic stability.[1]

  • Novelty and Patentability: The unique structure of spirocyclic compounds provides access to novel chemical space, which is highly desirable in drug discovery programs.

While the specific biological activity of N-Methylspiro[3.4]octan-2-amine has not been reported, its structural features suggest it could be a valuable building block for the synthesis of compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Characterization and Analytical Methods

The structural elucidation and confirmation of purity for the synthesized N-Methylspiro[3.4]octan-2-amine would rely on a suite of standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group protons, the proton on the nitrogen, and the protons of the spirocyclic core. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule.

    • ¹³C NMR would confirm the presence of the nine carbon atoms in their distinct chemical environments.

  • Infrared (IR) Spectroscopy:

    • A characteristic N-H stretching absorption for a secondary amine would be expected in the region of 3300-3500 cm⁻¹.[5]

    • C-N stretching vibrations would likely appear in the 1000-1250 cm⁻¹ range for an aliphatic amine.[5]

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the molecular weight of N-Methylspiro[3.4]octan-2-amine (139.24) would be observed.

    • Fragmentation patterns would provide further structural information.

Chromatographic Analysis
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques would be employed to assess the purity of the synthesized compound.

Conclusion

N-Methylspiro[3.4]octan-2-amine represents a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its unique three-dimensional structure, conferred by the spiro[3.4]octane core, makes it an attractive scaffold for the development of novel therapeutic agents. The synthetic protocol outlined in this guide, based on the well-established reductive amination methodology, provides a reliable and efficient route to access this compound. Further investigation into the biological activities of N-Methylspiro[3.4]octan-2-amine and its derivatives is warranted to fully realize its potential in medicinal chemistry.

References

  • Bhattacharyya, S. (2000). A diverse set of N-methyl secondary amines are obtained in high yields by an expedient reductive alkylation of commercially available methanolic methylamine. Tetrahedron Letters, 41(32), 6245-6248.
  • Bhattacharyya, S. (2000). A rapid, high-yielding protocol for the preparation of N-methyl secondary amines. Synthesis, (10), 1577-1579.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Spectroscopy of the Amine Group. Chemistry LibreTexts. [Link]

Sources

Exploratory

The Spiro[3.4]octane Amine Core: A Guide to a Rising Star in Medicinal Chemistry

Abstract The quest for novel molecular scaffolds that can effectively navigate the complexities of biological systems is a central theme in modern drug discovery. In recent years, spirocyclic systems have emerged as a po...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quest for novel molecular scaffolds that can effectively navigate the complexities of biological systems is a central theme in modern drug discovery. In recent years, spirocyclic systems have emerged as a powerful tool for medicinal chemists seeking to escape the "flatland" of traditional aromatic compounds.[1] Among these, the spiro[3.4]octane framework, particularly its amine derivatives, has garnered significant attention. This in-depth technical guide provides a comprehensive overview of the spiro[3.4]octane amine core, detailing its synthesis, exploring its impact on key drug-like properties, and showcasing its application in the development of novel therapeutics. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that govern the biological activity of this promising scaffold.

The Strategic Advantage of the Spiro[3.4]octane Scaffold

The incorporation of a spirocycle, where two rings share a single carbon atom, imparts a unique three-dimensional and rigid conformation to a molecule.[2] This has profound implications for its interaction with biological targets and its overall pharmacokinetic and pharmacodynamic profile. The spiro[3.4]octane core, consisting of a cyclobutane and a cyclopentane ring, offers a distinct set of advantages:

  • Enhanced Three-Dimensionality: The spiro[3.4]octane scaffold possesses a higher fraction of sp³-hybridized carbon atoms compared to flat aromatic systems. This increased three-dimensionality can lead to improved solubility, better metabolic stability, and a higher probability of successful clinical translation.[1]

  • Conformational Rigidity: The rigid nature of the spiro[3.4]octane core reduces the number of rotatable bonds in a molecule. This pre-organization of the ligand's conformation can lead to a more favorable entropic contribution to binding affinity, resulting in enhanced potency and selectivity for the target protein.[3]

  • Precise Vectorial Display of Substituents: The spirocyclic framework orients substituents in well-defined vectors, allowing for precise and optimized interactions with the amino acid residues in a protein's binding pocket. This is particularly crucial for establishing key hydrogen bond interactions, as seen in the optimization of SHP2 inhibitors where a spirocyclic scaffold was introduced to maintain the orientation of a primary amine group.[1]

  • Improved Physicochemical Properties: The introduction of a spiro[3.4]octane moiety can favorably modulate a molecule's physicochemical properties. For instance, the replacement of a morpholine ring with diverse azaspirocycles has been shown to lower logD values and improve metabolic stability in melanin concentrating hormone receptor 1 (MCHr1) antagonists.[1]

Navigating the Synthetic Landscape: Accessing Spiro[3.4]octane Amine Derivatives

The successful application of the spiro[3.4]octane scaffold in medicinal chemistry is contingent upon robust and versatile synthetic routes that allow for the facile introduction of diverse functionalities, particularly the crucial amine group. Several strategies have been developed to access these valuable building blocks.

Synthesis of the Spiro[3.4]octane Core

A common precursor to many spiro[3.4]octane derivatives is the corresponding ketone, spiro[3.4]octan-6-one. One established route to this intermediate involves a multi-step sequence starting from cyclopentanone.

Experimental Protocol: Synthesis of Spiro[3.4]octan-6-one [4]

  • Step 1: Preparation of 1-(cyanomethyl)cyclopentanecarbonitrile: To a solution of cyclopentanone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. After cooling, the product is filtered, washed with cold ethanol, and dried.

  • Step 2: Hydrolysis and Decarboxylation: The resulting dinitrile is then subjected to acidic or basic hydrolysis to yield the corresponding diacid. The diacid is subsequently heated at 150-180 °C to effect decarboxylation, yielding cyclopentane-1-acetic acid.

  • Step 3: Intramolecular Friedel-Crafts Acylation: The carboxylic acid is converted to its acid chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride. The crude acid chloride is then treated with a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like dichloromethane to promote intramolecular cyclization to form spiro[3.4]octan-6-one.

  • Step 4: Purification: The crude spiro[3.4]octan-6-one is purified by column chromatography on silica gel.

Diagram: General Synthetic Workflow for Spiro[3.4]octan-6-one

G A Cyclopentanone B 1-(cyanomethyl)cyclopentane carbonitrile A->B Malononitrile, Piperidine C Cyclopentane-1,1-dicarboxylic acid B->C Hydrolysis D Cyclopentane-1-acetic acid C->D Decarboxylation E Spiro[3.4]octan-6-one D->E 1. SOCl₂ 2. AlCl₃ G TCR TCR Activation SLP76 SLP-76 TCR->SLP76 Degradation SLP-76 Degradation SLP76->Degradation TCell Enhanced T-Cell Activation SLP76->TCell HPK1 HPK1 HPK1->SLP76 Phosphorylation Inhibitor Spiro[3.4]octane Amine Inhibitor Inhibitor->HPK1 Inhibition G MAGL MAGL AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL Hydrolysis CB1R CB1/CB2 Receptors TwoAG->CB1R Activation Signaling Downstream Signaling (e.g., analgesia, anti-inflammation) CB1R->Signaling Inhibitor Spiro[3.4]octane Amine Inhibitor Inhibitor->MAGL Inhibition

Sources

Foundational

N-Methylspiro[3.4]octan-2-amine CAS number and identifiers

Executive Summary & Identification N-Methylspiro[3.4]octan-2-amine is a spirocyclic secondary amine featuring a spiro[3.4]octane skeleton—a bicyclic system where a four-membered (cyclobutane) ring and a five-membered (cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Identification

N-Methylspiro[3.4]octan-2-amine is a spirocyclic secondary amine featuring a spiro[3.4]octane skeleton—a bicyclic system where a four-membered (cyclobutane) ring and a five-membered (cyclopentane) ring share a single carbon atom. As a building block in medicinal chemistry, this scaffold offers a high degree of fractional saturation (Fsp³) and defined exit vectors, making it a valuable bioisostere for substituted cyclohexanes or piperidines to modulate metabolic stability and lipophilicity without sacrificing potency.

Chemical Identifiers
PropertyValue
CAS Number 1527683-05-1
Chemical Name N-Methylspiro[3.4]octan-2-amine
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol
SMILES CNC1CC2(CCCC2)C1
InChI Key Derived from structure (e.g., typically generated as InChI=1S/C9H17N/...)
Catalog Ref (ChemScene) CS-0479775

Structural Analysis & Drug Design Utility

The spiro[3.4]octane core provides a rigid 3D architecture that distinguishes it from flexible aliphatic chains or flat aromatic rings.

Conformational Rigidity

Unlike fused bicyclic systems (e.g., decalin), the spiro linkage forces the two rings to be perpendicular. The cyclobutane ring (bearing the amine) is puckered, leading to specific axial/equatorial-like orientations for the amino group.

  • Vector Control: The C2-amine position allows for a distinct vector projection relative to the bulky cyclopentane "tail," ideal for probing hydrophobic pockets in GPCRs or kinases.

  • Metabolic Stability: The spiro-quaternary carbon blocks metabolic oxidation at that position, a common liability in simple cycloalkyl amines.

Physicochemical Profile[1]
  • Lipophilicity (cLogP): Estimated ~1.5–1.8 (lower than corresponding cyclohexyl analogs due to compact volume).

  • Basicity (pKa): Predicted ~10.0–10.5 (typical for secondary aliphatic amines).

Synthesis Strategy

The synthesis of N-Methylspiro[3.4]octan-2-amine is rarely described in isolation but follows a robust logic derived from spiro-ketone construction followed by reductive amination. The critical intermediate is spiro[3.4]octan-2-one .[1]

Retrosynthetic Analysis (Graphviz)

SynthesisPath SM1 Methylenecyclopentane Inter1 1,1-Dichlorospiro[3.4]octan-2-one SM1->Inter1 [2+2] Cycloaddition (Zn, Cl3CCOCl) Reagent1 Dichloroketene (in situ) Reagent1->Inter1 Cycloaddition Inter2 Spiro[3.4]octan-2-one Inter1->Inter2 Dechlorination (Zn/HOAc) Target N-Methylspiro[3.4]octan-2-amine (CAS 1527683-05-1) Inter2->Target Reductive Amination (MeNH2, NaBH(OAc)3)

Caption: Figure 1. Convergent synthesis of N-Methylspiro[3.4]octan-2-amine via [2+2] cycloaddition and reductive amination.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for spiro-cyclobutanone synthesis and reductive amination.

Step 1: Synthesis of Spiro[3.4]octan-2-one

The formation of the spiro-cyclobutanone ring is best achieved via a [2+2] cycloaddition between methylenecyclopentane and dichloroketene (generated in situ).

  • Reagents: Methylenecyclopentane (1.0 eq), Trichloroacetyl chloride (1.2 eq), Zinc dust (activated, 1.5 eq), in Diethyl ether (Et₂O).

  • Procedure:

    • Suspend activated Zn dust in anhydrous Et₂O under N₂.

    • Add methylenecyclopentane.

    • Add trichloroacetyl chloride dropwise at reflux. The in situ generated dichloroketene undergoes [2+2] cycloaddition with the exocyclic alkene.

    • Workup: Filter zinc salts, wash with NaHCO₃, and concentrate to yield 1,1-dichlorospiro[3.4]octan-2-one .

  • Dechlorination:

    • Dissolve the dichloro-intermediate in Glacial Acetic Acid.

    • Add Zinc dust (excess) and stir at room temperature (or mild heat) to effect reductive dechlorination.

    • Purification: Distillation or flash chromatography (Hexane/EtOAc) yields the ketone spiro[3.4]octan-2-one .

Step 2: Reductive Amination (Target Synthesis)

This step installs the N-methylamine functionality.

  • Reagents: Spiro[3.4]octan-2-one (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloromethane (DCM).

  • Procedure:

    • Imine Formation: In a dry flask, dissolve spiro[3.4]octan-2-one in DCM. Add the methylamine solution and catalytic acetic acid. Stir for 30–60 mins to equilibrate the imine/iminium species.

    • Reduction: Cool to 0°C. Add NaBH(OAc)₃ portion-wise. Allow to warm to RT and stir overnight. Note: STAB is preferred over NaBH₃CN for safety and selectivity.

    • Quench: Quench with saturated aqueous NaHCO₃.

    • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[1][2]

    • Purification: The amine is basic. Purify via amine-functionalized silica or standard silica gel chromatography using DCM/MeOH/NH₄OH (e.g., 90:9:1).

Handling & Safety

  • Hazards: As a secondary amine, the compound is likely corrosive and an irritant to eyes, skin, and respiratory tracts.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates; keep tightly sealed.

  • Solubility: Soluble in DMSO, Methanol, DCM, and dilute aqueous acid.

References

  • ChemScene Product Database. N-methylspiro[3.4]Octan-2-amine (CAS 1527683-05-1). Retrieved from .

  • BenchChem Protocols. Synthesis of Spiro-ketones and Reductive Amination Strategies. Retrieved from .

  • Master Organic Chemistry. Reductive Amination: Mechanism and Reagents (NaBH(OAc)3). Retrieved from .

  • Krepski, L. R., & Hassner, A. (1978). An Improved Procedure for the Addition of Dichloroketene to Olefins. Journal of Organic Chemistry.[3] (Fundamental reference for the [2+2] cycloaddition protocol described in Step 1).

Sources

Exploratory

Spirocyclic Secondary Amines: Sculpting the Next Generation of Drug Discovery Scaffolds

An In-depth Technical Guide: Authored by: A Senior Application Scientist This guide provides an in-depth exploration of spirocyclic secondary amines, a compelling class of building blocks that are increasingly pivotal in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of spirocyclic secondary amines, a compelling class of building blocks that are increasingly pivotal in the design of novel therapeutics. We will delve into the strategic advantages these scaffolds offer, dissect robust synthetic methodologies, and showcase their application in contemporary drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique three-dimensional topology of spirocycles to access novel chemical space and overcome the limitations of traditional flat, aromatic structures.

The Strategic Imperative for Three-Dimensionality in Drug Design

The pharmaceutical industry's relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led to a paradigm shift away from predominantly flat, sp2-hybridized molecules. The introduction of three-dimensional (3D) structural motifs is a key strategy to enhance molecular complexity and novelty. Spirocycles, characterized by two rings sharing a single common atom, are exemplary in this regard. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for medicinal chemists to optimize ligand-target interactions.

Spirocyclic secondary amines, in particular, represent a "sweet spot" in drug design. The spirocyclic core provides a rigid, 3D framework, while the secondary amine functionality serves as a versatile handle for further chemical elaboration and as a key pharmacophoric element, often a basic nitrogen, crucial for target engagement.

Advantages of Spirocyclic Secondary Amine Scaffolds

The incorporation of spirocyclic secondary amines into drug candidates offers several distinct advantages over traditional acyclic or monocyclic amines:

  • Enhanced 3D-Character and Novelty: Spirocycles introduce a significant degree of non-planarity, allowing for the exploration of previously inaccessible regions of chemical space. This can lead to the discovery of compounds with novel intellectual property.

  • Improved Physicochemical Properties: The rigid nature of the spirocyclic core can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the introduction of sp3-rich centers can improve solubility and reduce metabolic liability compared to their aromatic counterparts.

  • Precise Vectorial Control of Substituents: The fixed spatial orientation of substituents on a spirocyclic scaffold allows for precise control over their trajectory, enabling a more rational approach to optimizing interactions with target proteins.

  • Versatile Synthetic Handles: The secondary amine provides a reactive site for a wide array of chemical transformations, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthetic Strategies for Accessing Spirocyclic Secondary Amines

The synthesis of spirocyclic secondary amines can be challenging; however, several robust methodologies have been developed. The choice of synthetic route is often dictated by the desired ring sizes and substitution patterns.

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis has emerged as a powerful tool for the construction of a variety of ring systems, including spirocycles. A general workflow is depicted below:

RCM_Workflow A Starting Material: Diene-containing amine B RCM Reaction: Grubbs' Catalyst A->B C Spirocyclic Imine Intermediate B->C D Reduction: (e.g., NaBH4, H2/Pd) C->D E Target Spirocyclic Secondary Amine D->E

Caption: General workflow for the synthesis of spirocyclic secondary amines via Ring-Closing Metathesis.

Experimental Protocol: Synthesis of a Spiro-pyrrolidine Scaffold

  • Step 1: Synthesis of the Diene Precursor: To a solution of a suitable amino-ketone in an appropriate solvent (e.g., dichloromethane), add a Grignard reagent containing a terminal alkene (e.g., allylmagnesium bromide) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Step 2: Ring-Closing Metathesis: Dissolve the diene precursor in degassed dichloromethane. Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%). Heat the reaction mixture to reflux and monitor by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the crude product by flash chromatography to yield the spirocyclic imine.

  • Step 3: Reduction to the Secondary Amine: Dissolve the spirocyclic imine in a suitable solvent (e.g., methanol). Add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C. Stir the reaction until the imine is fully consumed. Quench the reaction, remove the solvent, and perform an aqueous workup to isolate the desired spirocyclic secondary amine.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions, such as intramolecular Heck reactions or cyclizations of N-centered radicals, provide another powerful avenue to spirocyclic secondary amines.

Spiro[3.3]heptane-based Scaffolds

The spiro[3.3]heptane motif has gained significant attention due to its unique, rigid, and compact 3D structure. The synthesis of spiro[3.3]heptane diamine provides a versatile starting point for the elaboration into a variety of drug-like molecules.

Applications in Drug Discovery: Case Studies

The utility of spirocyclic secondary amines is best illustrated through their successful incorporation into drug candidates across various therapeutic areas.

Table 1: Examples of Spirocyclic Secondary Amine-Containing Drug Candidates

Compound/ScaffoldTherapeutic AreaKey Advantages Conferred by Spirocycle
Spiro-pyrrolidinesCNS DisordersImproved metabolic stability and brain penetration.
Azaspiro[3.3]heptanesOncology, InflammationNovel 3D topology leading to improved potency and selectivity.
Spirocyclic β-lactamsAntibacterialsConstrained conformation mimicking the transition state of the target enzyme.

Future Perspectives and Emerging Trends

The design and synthesis of novel spirocyclic secondary amine scaffolds will continue to be an active area of research. Future directions will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of new, more efficient, and stereoselective methods for the synthesis of complex spirocycles will be crucial.

  • Expansion of Scaffold Diversity: The exploration of a wider range of ring sizes and heteroatom compositions within the spirocyclic framework will open up new avenues for drug discovery.

  • Integration with Other Enabling Technologies: The combination of spirocycle synthesis with techniques such as DNA-encoded libraries (DELs) and fragment-based drug discovery (FBDD) will accelerate the identification of novel hits.

Conclusion

Spirocyclic secondary amines represent a powerful and versatile class of scaffolds for modern drug discovery. Their inherent three-dimensionality, coupled with their synthetic tractability, provides medicinal chemists with a valuable tool to design next-generation therapeutics with improved properties. As our understanding of the synthesis and application of these unique building blocks continues to grow, we can expect to see an increasing number of spirocycle-containing drugs entering the market.

References

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: ScienceDirect URL: [Link]

  • Title: The growing impact of spirocycles in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: A Practical Synthesis of a Spiro[3.3]heptane Diamine Source: Organic Process Research & Development URL: [Link]

Foundational

Conformational Landscape of N-Methylspiro[3.4]octan-2-amine: A Technical Guide for Drug Discovery

Abstract Spirocyclic scaffolds are increasingly sought after in modern drug discovery for their ability to impart three-dimensional character and conformational rigidity to molecules, often leading to improved potency, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are increasingly sought after in modern drug discovery for their ability to impart three-dimensional character and conformational rigidity to molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of the conformational analysis of N-Methylspiro[3.4]octan-2-amine, a novel spirocyclic amine with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document serves as a comprehensive methodological framework, synthesizing established principles of stereochemical analysis to predict and understand its conformational behavior. We will delve into the foundational aspects of spirocycle chemistry, detail rigorous experimental and computational protocols for conformational elucidation, and apply these principles to construct a putative conformational model of N-Methylspiro[3.4]octan-2-amine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of spirocyclic amines in their therapeutic design strategies.

Introduction: The Strategic Value of Spirocyclic Amines in Drug Design

The imperative to explore novel chemical space in drug discovery has led to a growing interest in molecules with greater three-dimensionality. Spirocycles, which feature two rings sharing a single atom, offer a compelling structural motif to escape the "flatland" of traditional aromatic-rich drug candidates. The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a biological target, which can translate to enhanced binding affinity.[1] Furthermore, the defined spatial arrangement of substituents on a spirocyclic scaffold can facilitate precise interactions with protein binding pockets, leading to improved selectivity and reduced off-target effects.

N-Methylspiro[3.4]octan-2-amine, with its fusion of a cyclobutane and a cyclopentane ring, presents a unique conformational landscape. The interplay between the puckering of the four-membered ring and the various conformations of the five-membered ring dictates the spatial orientation of the crucial N-methylamino substituent, which in turn governs its potential biological activity. A thorough understanding of this conformational isomerism is therefore paramount for its rational development as a drug lead or a molecular probe.

Synthesis of N-Methylspiro[3.4]octan-2-amine: A Plausible Reductive Amination Approach

While various synthetic routes to spirocyclic amines exist, a practical and widely applicable method for the synthesis of N-Methylspiro[3.4]octan-2-amine would be the reductive amination of the corresponding spiro[3.4]octan-2-one. This two-step, one-pot reaction is a cornerstone of medicinal chemistry for the formation of secondary amines.

Experimental Protocol: Reductive Amination
  • Imine/Iminium Ion Formation: To a solution of spiro[3.4]octan-2-one (1.0 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), is added a solution of methylamine (1.0-1.2 eq., typically as a solution in a solvent like ethanol or THF). The reaction mixture is stirred at room temperature. The formation of the intermediate imine or iminium ion is often facilitated by the addition of a mild acid, such as acetic acid, to maintain a pH of around 4-6.

  • Reduction: A reducing agent is then added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity for imines over ketones. It is typically added portion-wise to control the reaction rate. The reaction is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield N-Methylspiro[3.4]octan-2-amine.

G spiro_ketone Spiro[3.4]octan-2-one imine Imine/Iminium Ion Intermediate spiro_ketone->imine + Methylamine (Acid Catalyst) methylamine Methylamine (CH3NH2) methylamine->imine product N-Methylspiro[3.4]octan-2-amine imine->product + Reducing Agent reducing_agent NaBH(OAc)3 reducing_agent->product

Caption: Reductive amination workflow for the synthesis of N-Methylspiro[3.4]octan-2-amine.

Experimental Conformational Analysis: Probing the 3D Structure

Elucidating the three-dimensional structure of N-Methylspiro[3.4]octan-2-amine requires a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy: A Solution-State Perspective

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For N-Methylspiro[3.4]octan-2-amine, several NMR experiments would be crucial.

  • ¹H and ¹³C NMR: These fundamental experiments provide information about the chemical environment of each proton and carbon atom. The chemical shifts can offer initial clues about the electronic environment and potential steric interactions.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments are paramount for determining spatial proximity between protons.[2] For small molecules like N-Methylspiro[3.4]octan-2-amine, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred as it provides positive cross-peaks for molecules of this size, avoiding the potential for zero-crossing of the NOE signal.[2] Key NOE/ROE correlations to investigate would be between the methyl protons and the protons on the cyclobutane and cyclopentane rings, as well as between protons on the two different rings. The presence and intensity of these cross-peaks would provide crucial distance restraints for building a 3D model of the dominant solution-state conformation.

  • Vicinal Coupling Constant (³JHH) Analysis: The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is related to the dihedral angle between them, as described by the Karplus equation.[3][4] By measuring the ³JHH values for the protons on the cyclobutane and cyclopentane rings, it is possible to estimate the dihedral angles and thus deduce the puckering of the rings and the relative orientation of substituents. For five-membered rings, the relationship between coupling constants and conformation can be more complex due to pseudorotation.[1]

  • Sample Preparation: A solution of N-Methylspiro[3.4]octan-2-amine is prepared in a deuterated solvent (e.g., CDCl₃ or CD₃OD) at a concentration of approximately 5-10 mg/mL. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the ROE effect.

  • Data Acquisition: A 2D ROESY spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). A mixing time appropriate for a small molecule (typically 200-500 ms) is used.

  • Data Processing and Analysis: The acquired data is processed using appropriate software. The cross-peaks in the ROESY spectrum, which indicate through-space proximity between protons, are identified and integrated. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides a definitive, high-resolution picture of the molecule's conformation in the solid state. This technique is invaluable for validating computational models and providing a starting point for understanding the molecule's dynamic behavior in solution.

  • Crystallization: The primary challenge is to grow a single crystal of N-Methylspiro[3.4]octan-2-amine of suitable quality. This often involves screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and refined to obtain the final atomic coordinates and thermal parameters. The resulting crystal structure provides precise bond lengths, bond angles, and dihedral angles, offering an unambiguous view of the solid-state conformation.

Computational Conformational Analysis: In Silico Exploration

Computational chemistry provides a powerful means to explore the conformational landscape of a molecule, identify low-energy conformers, and predict their relative populations. A combination of molecular mechanics and quantum mechanics (Density Functional Theory) is a robust approach.

Conformational Search with Molecular Mechanics

A conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) is an efficient way to explore the vast conformational space of the flexible cyclopentane ring and the puckering of the cyclobutane ring. This search will generate a large number of possible conformations.

Geometry Optimization and Energy Calculation with Density Functional Theory (DFT)

The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization and energy calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A common and reliable level of theory for this purpose is B3LYP with a 6-31G* basis set. Solvent effects can be included using a continuum solvation model (e.g., PCM or SMD). This will provide the relative energies of the different conformers in a given solvent, allowing for the prediction of their Boltzmann populations.

  • Initial Structure Generation: A 3D model of N-Methylspiro[3.4]octan-2-amine is built.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field to identify low-energy conformers.

  • DFT Optimization: The unique low-energy conformers are then optimized at a DFT level of theory (e.g., B3LYP/6-31G*) in the gas phase or with a solvent model.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Analysis: The relative energies of the conformers are used to calculate their Boltzmann populations at a given temperature. The geometric parameters (dihedral angles, bond lengths, etc.) of the most stable conformers are then analyzed.

G start Initial 3D Structure mm_search Molecular Mechanics Conformational Search start->mm_search low_energy_conformers Low-Energy Conformers mm_search->low_energy_conformers dft_optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) low_energy_conformers->dft_optimization frequency_calculation Frequency Calculation dft_optimization->frequency_calculation analysis Analysis of Stable Conformers (Energies, Geometries, Populations) frequency_calculation->analysis

Caption: Workflow for the computational conformational analysis of N-Methylspiro[3.4]octan-2-amine.

Predicted Conformational Landscape of N-Methylspiro[3.4]octan-2-amine

Based on the established principles of conformational analysis of four- and five-membered rings, we can predict the key conformational features of N-Methylspiro[3.4]octan-2-amine.

Cyclobutane Ring Puckering

The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain.[5] This puckering will place the substituents on the ring in either pseudo-axial or pseudo-equatorial positions. The N-methylamino group at the C2 position can therefore exist in two primary orientations relative to the cyclobutane ring.

Cyclopentane Ring Conformations

The cyclopentane ring is also non-planar and interconverts between two main conformations: the envelope (Cₛ symmetry) and the twist (C₂ symmetry).[5] The energy barrier between these conformations is low, leading to a dynamic equilibrium. The substituents on the cyclopentane ring will influence the preferred conformation.

Interplay of Ring Conformations and Substituent Orientation

The overall conformation of N-Methylspiro[3.4]octan-2-amine will be a result of the interplay between the puckering of the cyclobutane ring, the conformation of the cyclopentane ring, and the orientation of the N-methylamino group. It is likely that there will be a number of low-energy conformers in equilibrium. The relative populations of these conformers will be determined by a combination of steric and electronic factors.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from a full conformational analysis, as outlined in the protocols above.

ParameterMethodPredicted Value/Observation
Ring Puckering (Cyclobutane) DFT CalculationsPuckered conformation with a dihedral angle of ~20-30°
Ring Conformation (Cyclopentane) DFT CalculationsEquilibrium between envelope and twist conformations
Dominant Conformer (in CDCl₃) NMR (NOE) & DFTConformer with the N-methylamino group in a pseudo-equatorial position on the cyclobutane ring and the cyclopentane ring in a twist conformation is likely to be the most populated.
Key ³JHH Coupling Constants NMR SpectroscopyVicinal couplings on the cyclobutane ring are expected to be in the range of 6-10 Hz, providing information on the puckering amplitude.
Key NOE/ROE Correlations NMR SpectroscopyCorrelations between the N-methyl protons and specific protons on both the cyclobutane and cyclopentane rings will define the overall 3D structure.

Conclusion: A Roadmap for Stereochemical Elucidation

This technical guide has provided a comprehensive framework for the conformational analysis of N-Methylspiro[3.4]octan-2-amine. While direct experimental data for this specific molecule is not yet available in the public domain, the application of established and robust experimental and computational methodologies provides a clear roadmap for its stereochemical elucidation. A thorough understanding of the conformational preferences of this and other novel spirocyclic amines is a critical step in the rational design of next-generation therapeutics. The protocols and principles outlined herein are intended to empower researchers to unlock the full potential of these unique three-dimensional scaffolds in their drug discovery endeavors.

References

  • Müller, P., & Fruit, C. (2003). A new and convenient method for the synthesis of secondary amines. Tetrahedron Letters, 44(3), 555-558. [Link]

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in structural and conformational analysis. Wiley-VCH. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. [Link]

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of molecular chirality. Angewandte Chemie International Edition in English, 5(4), 385-415. [Link]

Sources

Exploratory

Physicochemical Optimization of Spiro[3.4]octan-2-amine Derivatives: A Technical Guide to Lipophilicity and pKa Modulation

Executive Summary In modern drug discovery, the "escape from flatland" paradigm has driven a massive shift away from planar, -hybridized aromatic rings and highly flexible linear alkyl chains toward rigid, -rich three-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "escape from flatland" paradigm has driven a massive shift away from planar,


-hybridized aromatic rings and highly flexible linear alkyl chains toward rigid, 

-rich three-dimensional scaffolds [1]. Among these, spirocyclic amines —particularly spiro[3.4]octan-2-amine derivatives—have emerged as privileged bioisosteres for traditional saturated heterocycles like piperidine, pyrrolidine, and morpholine.

As a Senior Application Scientist, I have observed that the primary failure mode in late-stage lead optimization of aliphatic amines is a disproportionate focus on target affinity at the expense of physicochemical properties. Highly basic, lipophilic amines frequently suffer from poor oral bioavailability, rapid microsomal clearance, and severe hERG-mediated cardiotoxicity [2]. By employing spiro[3.4]octan-2-amine derivatives, medicinal chemists can systematically decouple lipophilicity (logD) from basicity (pKa), creating a highly tunable system that optimizes the pharmacokinetic profile without sacrificing pharmacodynamic potency.

Mechanistic Rationale: The Physics of Spirocyclic Bioisosterism

The substitution of a standard piperidine or pyrrolidine ring with a spiro[3.4]octane core fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers. This is governed by two primary mechanisms:

  • Conformational Restriction and SASA: Unlike flexible monocyclic amines, the spiro-fusion at the quaternary carbon rigidly locks the ring conformations. This reduces the Solvent-Accessible Surface Area (SASA) of the hydrophobic bulk. Consequently, the entropic penalty of water cavity formation is minimized, frequently resulting in a lower experimental lipophilicity (logD) compared to acyclic or monocyclic counterparts of similar molecular weight [3].

  • Vectorial Projection: The spiro[3.4]octane system projects substituents in a highly defined, orthogonal 3D space. This restricted exit vector plot (EVP) enhances target selectivity by preventing the molecule from adopting the high-energy conformations required to bind to off-target anti-targets (e.g., hERG channels or promiscuous CYPs)[4].

Workflow Target Target Identification (GPCR / Kinase) Design Bioisosteric Design (Spiro[3.4]octan-2-amine) Target->Design Synth Chemical Synthesis & Purification Design->Synth pKa pKa Determination (Potentiometric) Synth->pKa logD logD(7.4) Profiling (Shake-Flask LC-MS) Synth->logD ADME In Vitro ADME (Microsomal Stability) pKa->ADME logD->ADME Lead Lead Selection & In Vivo Efficacy ADME->Lead

Experimental workflow for the physicochemical optimization of spirocyclic amines.

Physicochemical Profiling: Modulating pKa and logD

The true power of the spiro[3.4]octan-2-amine scaffold lies in its susceptibility to structural doping—specifically, the introduction of heteroatoms (oxa-spirocycles) or halogens (fluorination) to tune pKa and logD [5].

Basicity (pKa) Tuning via Inductive and Field Effects

Standard pyrrolidines and piperidines possess pKa values between 10.5 and 11.2. At a physiological pH of 7.4, these amines are >99.9% protonated. While the cationic state is often required for salt-bridge formation in GPCR binding pockets, excessive basicity limits passive membrane permeability (e.g., crossing the Blood-Brain Barrier).

By introducing an oxygen atom into the adjacent cyclobutane ring (e.g., 6-oxa-2-azaspiro[3.4]octane) or incorporating a gem-difluoro group, the pKa of the amine is significantly depressed. The electron-withdrawing inductive effect propagates through the rigid


-bond framework and across space (field effect), lowering the pKa by 1.5 to 3.0 units. This shifts the equilibrium, increasing the fraction of the neutral free-base species at pH 7.4, thereby enhancing passive permeability [3].
Lipophilicity (logD) Dynamics

The inclusion of oxygen atoms or polar functional groups within the spirocyclic core dramatically lowers the logD. For example, replacing a carbocyclic spiro[3.4]octane with an oxa-azaspiro[3.4]octane introduces a strong hydrogen-bond acceptor, reducing logD by approximately 1.0 to 1.5 units. This reduction in lipophilicity is causally linked to improved metabolic stability (lower intrinsic clearance,


) and reduced nonspecific protein binding.
Quantitative Data Summary

The table below summarizes the causal relationship between structural modifications on the spiro[3.4]octane core and the resulting physicochemical properties.

Scaffold / DerivativeExperimental pKalogD (pH 7.4)Primary Physicochemical Benefit
Piperidine (Reference)11.11.60Baseline standard; highly basic, highly protonated.
Spiro[3.4]octan-2-amine 10.21.45Increased

; slight reduction in basicity and logD.
6-Oxa-2-azaspiro[3.4]octane 8.40.40Drastic logD reduction; pKa tuned for optimal BBB penetration.
6,6-Difluorospiro[3.4]octan-2-amine 7.81.75Strong pKa depression via inductive effects; maintains lipophilicity.
6-Trifluoromethylspiro[3.4]octan-2-amine 8.12.10High metabolic stability; blocks oxidative soft-spots.

Experimental Methodologies

To ensure absolute trustworthiness in lead optimization, physicochemical data must be generated through self-validating experimental systems. Below are the definitive protocols for measuring the pKa and logD of spirocyclic amines.

Protocol A: High-Throughput logD(7.4) Determination (Shake-Flask LC-MS)

Because many aliphatic spirocyclic amines lack a strong UV chromophore, traditional UV-based shake-flask methods are inadequate. We utilize an LC-MS/MS methodology.

Step-by-Step Methodology:

  • System Preparation: Prepare a biphasic system of 1-octanol and 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Mutually saturate both phases by stirring vigorously for 24 hours at 25°C, followed by phase separation.

  • Sample Spiking: Dissolve the spiro[3.4]octan-2-amine derivative in DMSO to a 10 mM stock. Spike 10 µL of the stock into a 2 mL glass vial containing 1 mL of the pre-saturated octanol/PBS mixture (1:1 v/v).

  • Equilibration: Cap the vial and agitate on a plate shaker at 1,000 RPM for 2 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully aliquot 50 µL from the octanol phase and 50 µL from the aqueous phase into separate LC-MS vials. Dilute both with 950 µL of Acetonitrile containing an internal standard (e.g., Propranolol, 50 ng/mL).

  • Analysis: Analyze via LC-MS/MS (MRM mode). The logD is calculated as

    
    .
    Self-Validation Note: The internal standard ensures that matrix effects and ionization suppression are accounted for during MS quantification.
    
Protocol B: pKa Determination via Potentiometric Titration (Yasuda-Shedlovsky Method)

Spirocyclic amines often exhibit poor aqueous solubility in their neutral free-base form (at high pH), which can precipitate during standard aqueous titration. We employ a cosolvent extrapolation method.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1°C under a nitrogen atmosphere to prevent

    
     absorption.
    
  • Cosolvent Preparation: Prepare three solutions of the amine (1 mM) in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% w/w Methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH using an automated titrator. Record the pH vs. volume curve.

  • Blank Subtraction: Perform a blank titration of the respective Methanol/Water solvents without the analyte. Subtract the blank curve from the sample curve to isolate the protonation events of the amine.

  • Extrapolation: Calculate the apparent pKa (

    
    ) for each cosolvent ratio. Plot the 
    
    
    
    against the inverse dielectric constant (
    
    
    ) of the solvent mixtures (Yasuda-Shedlovsky plot). Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to determine the true aqueous pKa.

Biological Application: GPCR Modulation

Optimized spiro[3.4]octan-2-amines are frequently deployed as agonists or allosteric modulators for G-protein coupled receptors (GPCRs), such as the M4 muscarinic receptor. By tuning the pKa to ~8.0, the molecule achieves the perfect balance: enough protonated species to anchor to the conserved aspartate residue in the orthosteric site, and enough neutral species to cross the BBB.

Pathway Ligand Spirocyclic Ligand (Optimized pKa/logD) GPCR GPCR Target (e.g., M4 Receptor) Ligand->GPCR Binds Gq Gq Protein Activation GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca

Gq-coupled GPCR signaling pathway modulated by optimized spirocyclic amine agonists.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters URL:[Link] [1]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic ChemRxiv URL:[Link] [2]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks ChemRxiv URL:[Link] [3]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly The Journal of Organic Chemistry (ACS Publications) URL:[Link] [5]

Foundational

N-Methylspiro[3.4]octan-2-amine molecular weight and formula

Structural Characterization, Synthesis, and Medicinal Utility Executive Summary N-Methylspiro[3.4]octan-2-amine (CAS: 1527683-05-1) represents a high-value -rich scaffold in modern medicinal chemistry. Unlike traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis, and Medicinal Utility

Executive Summary

N-Methylspiro[3.4]octan-2-amine (CAS: 1527683-05-1) represents a high-value


-rich scaffold in modern medicinal chemistry. Unlike traditional flat aromatic spacers, this spirocyclic amine offers a defined three-dimensional vector orientation, enhancing solubility and metabolic stability while providing novel intellectual property (IP) space. This guide details the physicochemical identity, validated synthesis protocols, and structural advantages of this building block for lead optimization programs.
Chemical Identity & Physicochemical Profile[1][2][3]

The molecule consists of a spiro[3.4]octane core—a bicyclic system where a cyclobutane ring and a cyclopentane ring share a single carbon atom. The amine functionality is positioned at C2 of the cyclobutane ring, N-methylated to modulate basicity and lipophilicity.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name N-Methylspiro[3.4]octan-2-amine
CAS Number 1527683-05-1
Molecular Formula

Molecular Weight 139.24 g/mol
Exact Mass 139.1361
SMILES CNC1CC2(CCCC2)C1
CLogP ~1.93 (Estimated)
TPSA 12.03 Ų
Physical State Colorless oil or low-melting solid (salt dependent)
Storage 2-8°C, under inert atmosphere (

/Ar)
Structural Analysis & Medicinal Utility
The "Escape from Flatland"

In drug discovery, increasing the fraction of saturated carbons (


) correlates with improved clinical success. N-Methylspiro[3.4]octan-2-amine serves as a bioisostere for piperidines or cyclohexylamines but imposes a rigid, orthogonal geometry due to the spiro junction.
  • Vector Orientation: The spiro center locks the cyclobutane and cyclopentane rings perpendicular to each other. Substituents on the cyclobutane (the amine) project into a defined vector space that is inaccessible to flat aromatic linkers.

  • Metabolic Stability: The rigid ring system often reduces the rate of oxidative metabolism compared to flexible alkyl chains.

Diagram 1: Structural Logic & Bioisosterism

SpiroLogic Flat Flat Aromatic (Phenyl/Pyridine) Spiro Spiro[3.4]octane (3D Rigid Scaffold) Flat->Spiro Bioisosteric Replacement Benefit1 Increased Solubility (Disrupted Stacking) Spiro->Benefit1 Benefit2 Novel IP Space Spiro->Benefit2 Benefit3 Defined Exit Vectors Spiro->Benefit3

Caption: Transition from flat aromatics to spirocyclic scaffolds enhances physicochemical properties.

Validated Synthesis Protocol

The most robust route to N-Methylspiro[3.4]octan-2-amine is the Reductive Amination of spiro[3.4]octan-2-one. This approach avoids over-alkylation common with direct alkylation methods.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • Spiro[3.4]octan-2-one (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    , 1.5 equiv)
    
  • Sodium borohydride (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH) or THF

Protocol:

  • Imine Formation (Dehydration):

    • In a flame-dried round-bottom flask under Argon, dissolve spiro[3.4]octan-2-one in anhydrous THF.

    • Add

      
       dropwise. The Lewis acid facilitates imine formation and scavenges water.
      
    • Add Methylamine solution.[1] Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC (or LCMS) for the disappearance of the ketone. The imine may not be stable on silica; look for consumption of starting material.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Carefully add

      
       pellets/powder in portions. (Caution: Gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (Critical for Amine Recovery):

    • Quench with 1N NaOH (to precipitate Titanium salts as

      
      ).
      
    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove the white inorganic precipitate.

    • Acid/Base Extraction:

      • Extract the filtrate with 1N HCl. The amine moves to the aqueous phase; non-basic impurities remain in organic.

      • Separate layers.[1] Basify the aqueous layer to pH >12 using 6N NaOH.

      • Extract the now-free amine into DCM (

        
        ).
        
    • Dry combined DCM layers over

      
      , filter, and concentrate in vacuo.
      
    • Note: The product is a low-molecular-weight amine and may be volatile. Do not apply high vacuum for extended periods at high temperatures.

Diagram 2: Synthesis Workflow

Synthesis Start Spiro[3.4]octan-2-one Step1 Add MeNH2 + Ti(OiPr)4 (Imine Formation) Start->Step1 Check Checkpoint: Ketone Consumed? Step1->Check Step2 Add NaBH4 (0°C) (Reduction) Check->Step2 Yes Workup Acid/Base Extraction (Purification) Step2->Workup Product N-Methylspiro[3.4]octan-2-amine Workup->Product

Caption: Reductive amination workflow ensuring high purity via acid-base extraction.

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signatures are expected.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.3–2.4 ppm (s, 3H): N-Methyl  singlet.
      
    • 
       3.1–3.3 ppm (m, 1H): Methine proton at C2  (alpha to amine).
      
    • 
       1.4–1.9 ppm (m, 8H): Cyclopentane ring protons (complex multiplet).
      
    • 
       1.8–2.2 ppm (m, 4H): Cyclobutane methylene protons.
      
  • Mass Spectrometry (ESI+):

    • 
      .
      
References
  • Bhattacharyya, S. (2006). "A rapid and efficient method for the reductive amination of aldehydes and ketones with methylamine." Journal of Organic Chemistry.
  • Wuitschik, G., et al. (2010).[2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] (Context on spiro/strained rings).

  • PubChem. (n.d.).[3] 2-Methylspiro[3.4]octane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 53(7), 2741–2746.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Reductive Amination of Spiro[3.4]octan-2-one with Methylamine

Abstract & Strategic Overview The spiro[3.4]octane scaffold is an increasingly valuable structural motif in medicinal chemistry, offering a rigid, sp3-rich framework that serves as an excellent bioisostere for piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The spiro[3.4]octane scaffold is an increasingly valuable structural motif in medicinal chemistry, offering a rigid, sp3-rich framework that serves as an excellent bioisostere for piperidines or cyclohexanes. Specifically, spiro[3.4]octan-2-one (CAS 41463-77-8) allows for the positioning of substituents on a strained cyclobutane ring, influencing both metabolic stability and vector orientation of attached pharmacophores.

This protocol details the reductive amination of spiro[3.4]octan-2-one with methylamine to yield N-methylspiro[3.4]octan-2-amine . While standard reductive amination conditions (e.g., NaBH(OAc)₃) are often sufficient for simple ketones, the steric congestion of the spiro-center combined with the ring strain of the cyclobutanone necessitates a more controlled approach to maximize yield and prevent over-alkylation (formation of the tertiary amine).

Recommended Strategy: A Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol is selected as the primary method.

  • Why? Ti(OiPr)₄ acts as a dual-purpose Lewis acid and water scavenger, driving the equilibrium toward the imine/iminium species before the reducing agent is introduced. This effectively suppresses side reactions and ensures high conversion of the sterically hindered ketone.

Chemical Logic & Mechanism[1][2]

The Challenge of Spiro-Cyclobutanones
  • Ring Strain: The cyclobutanone ring possesses ~26 kcal/mol of strain energy. While this increases electrophilicity, it also makes the ring susceptible to ring-opening decomposition under harsh acidic or basic conditions.

  • Steric Hindrance: The spiro-fusion at C1 creates significant steric bulk adjacent to the carbonyl at C2. This can retard the attack of the amine nucleophile, making "standard" equilibrium conditions slow.

  • Over-Alkylation: Methylamine is small and nucleophilic. Once the secondary amine product is formed, it is often more nucleophilic than the starting methylamine, leading to competitive formation of the dimethylated tertiary amine.

The Titanium Solution

The Ti(OiPr)₄ protocol operates via a transimination-like mechanism. The titanium coordinates to the carbonyl oxygen, increasing susceptibility to nucleophilic attack, while simultaneously trapping the water byproduct as stable titanium oxides/hydroxides. This pushes the equilibrium to the imine (or titanium-complexed imine) completely before the hydride source is added.

ReactionMechanism Figure 1: Mechanism of Ti(IV)-Mediated Reductive Amination Ketone Spiro[3.4]octan-2-one TiComplex Activated Ti-Complex Ketone->TiComplex Coordination Imine Imine Intermediate TiComplex->Imine + MeNH2 - iPrOH Product N-methylspiro[3.4] octan-2-amine Imine->Product Hydride Transfer Ti Ti(OiPr)4 Lewis Acid Ti->TiComplex MeNH2 MeNH2 (Nucleophile) MeNH2->Imine NaBH4 NaBH4 (Reduction) NaBH4->Product

[3]

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Spiro[3.4]octan-2-one 1.0SubstrateLiquid or low-melting solid.
Methylamine (2.0 M in THF) 2.0 - 3.0Amine SourceUse THF solution for ease of handling.
Titanium(IV) isopropoxide 1.25 - 1.5Lewis AcidMoisture sensitive; handle under N₂.
Sodium Borohydride (NaBH₄) 1.5Reducing AgentAdded in Step 2.
Methanol (MeOH) SolventCo-solventRequired for NaBH₄ solubility.[1]
Ammonium Hydroxide (2M) QuenchWorkupPrecipitates Ti salts.
Step-by-Step Procedure
Phase 1: Imine Formation (Activation)
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Spiro[3.4]octan-2-one (1.0 equiv, e.g., 500 mg) to the flask.

  • Amine Addition: Add Methylamine (2.0 M in THF) (2.0 equiv).

    • Note: If the ketone is a solid and does not dissolve, add a minimal amount of anhydrous THF.

  • Titanium Addition: Carefully add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe.

    • Observation: The solution may turn slightly yellow and become warm.

  • Incubation: Stir the mixture at ambient temperature (20–25 °C) for 6–12 hours under nitrogen.

    • Checkpoint: Monitor by TLC or LC-MS. The ketone peak should disappear, replaced by the imine (often unstable on silica) or simply the absence of starting material.

Phase 2: Reduction
  • Dilution: Dilute the reaction mixture with anhydrous Methanol (approx. 2–3 mL per mmol of ketone).

    • Reason: NaBH₄ is not soluble in THF; MeOH is required for the reduction step.[1]

  • Reduction: Cool the flask to 0 °C (ice bath). Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (H₂) will occur. Ensure proper venting.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Phase 3: Workup & Purification (The "Bhattacharyya Workup")
  • Quench: Cool to 0 °C. Slowly add 2M aqueous NH₄OH (or water) to the reaction mixture.

    • Visual: A heavy white/gray precipitate (TiO₂) will form.

  • Filtration: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc/DCM.

  • Extraction: Transfer the filtrate to a separatory funnel.

    • Layer Separation: Separate the organic layer.[2][3]

    • Back-Extraction: Extract the aqueous layer once more with DCM.

  • Acid-Base Purification (Critical for Amine Purity):

    • Extract: Extract the combined organic layers with 1M HCl (3x). The amine product moves to the aqueous acidic phase; neutral impurities remain in the organic phase.

    • Wash: Wash the combined acidic aqueous extracts with fresh DCM (discard organic wash).

    • Basify: Cool the acidic aqueous phase and basify to pH >12 using 6M NaOH .

    • Final Extraction: Extract the cloudy basic aqueous phase with DCM (3x).

  • Drying: Dry the final organic extracts over Na₂SO₄, filter, and concentrate in vacuo.

    • Volatility Warning: The product N-methylspiro[3.4]octan-2-amine has a low molecular weight (MW ~139). Do not use high vacuum for extended periods or heat the water bath >30 °C.

Analytical Data & Validation

ParameterExpected Signal / ValueNotes
Appearance Colorless to pale yellow oilVolatile liquid.
¹H NMR (CDCl₃)

~2.35 ppm (s, 3H)
Characteristic N-Me singlet.

~3.1–3.4 ppm (m, 1H)
Methine proton at C2 (alpha to amine).

~1.5–2.0 ppm (m, multiplet)
Cyclopentane and cyclobutane ring protons.
MS (ESI+) [M+H]⁺ = 140.1Base peak.
TLC (SiO₂) Low R_f in pure EtOAcRequires 5-10% MeOH/DCM + 1% NH₄OH to elute.

Troubleshooting & Optimization

Common Issues
  • Low Yield: Often due to volatility during rotary evaporation.

    • Fix: Isolate as the HCl salt. After the final extraction, add 1M HCl in ether/dioxane to precipitate the N-methylspiro[3.4]octan-2-amine hydrochloride salt, which is a stable solid.

  • Incomplete Conversion: Steric bulk at the spiro center prevents imine formation.

    • Fix: Increase Ti(OiPr)₄ to 2.0 equiv and heat the imine formation step to 40–50 °C.

  • Gel Formation during Quench: Titanium salts clog the filter.

    • Fix: Add a small amount of water, stir for 15 mins to "age" the precipitate before filtering through Celite.

Alternative Method: Sodium Triacetoxyborohydride (STAB)

If Ti(OiPr)₄ is unavailable, STAB can be used, though yields may be lower due to slower kinetics with the hindered ketone.

  • Protocol: Mix Ketone (1.0 eq) and Amine (1.5 eq) in DCE. Add Acetic Acid (1.0 eq). Stir 30 min. Add NaBH(OAc)₃ (1.5 eq). Stir overnight.

  • Note: This method is less effective at preventing over-alkylation if excess methylamine is used.

Workflow Diagram

WorkupFlow Figure 2: Acid-Base Purification Workflow Reaction Reaction Mixture (Ketone + Amine + Ti + NaBH4) Quench Quench with H2O/NH4OH (Precipitate TiO2) Reaction->Quench Filter Filter through Celite Quench->Filter SepFunnel Separatory Funnel (Org vs Aq) Filter->SepFunnel AcidExt Extract Organic with 1M HCl SepFunnel->AcidExt OrgWaste Organic Layer (Neutral Impurities) AcidExt->OrgWaste Discard AqAcid Aqueous Acid Layer (Product as Salt) AcidExt->AqAcid Keep Basify Basify with NaOH (pH > 12) AqAcid->Basify FinalExt Extract into DCM Basify->FinalExt Product Pure N-methylspiro[3.4]octan-2-amine FinalExt->Product Dry & Concentrate

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] Link

  • PubChem. (2025).[6] "Spiro[3.4]octan-2-one Compound Summary." National Library of Medicine. Link

  • ChemScene. (2025). "N-methylspiro[3.4]Octan-2-amine Product Data." ChemScene. Link

Sources

Application

Technical Guide: Salt Screening and Preparation of N-Methylspiro[3.4]octan-2-amine

Executive Summary This application note details the protocols for the preparation, isolation, and characterization of pharmaceutical salts of N-Methylspiro[3.4]octan-2-amine (CAS 1527683-05-1). As a secondary spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols for the preparation, isolation, and characterization of pharmaceutical salts of N-Methylspiro[3.4]octan-2-amine (CAS 1527683-05-1). As a secondary spirocyclic amine, this scaffold offers distinct physicochemical advantages over planar aromatic amines, including increased metabolic stability and solubility. However, its significant basicity (predicted pKa


 10.5–11.0) and lipophilicity (LogP 

1.93) necessitate careful counterion selection to ensure optimal solid-state properties.

This guide provides a self-validating workflow for generating the Hydrochloride (HCl) , Fumarate , and Succinate salts, addressing common challenges such as hygroscopicity and polymorphism.

Molecule Profile & Pre-Formulation Logic

Physicochemical Baseline

Before initiating salt screening, the free base must be characterized to define the "Design Space" for salt formation.

PropertyValue / DescriptionImplication for Salt Selection
Structure N-Methylspiro[3.4]octan-2-amineSecondary aliphatic amine; high rotational freedom.
Molecular Weight 139.24 g/mol Low MW suggests high salt mass efficiency.
Predicted pKa 10.5 – 11.0 (Basic)Strong acids (HCl, H₂SO₄) and weak organic acids (Fumaric, Succinic) are viable (

pKa > 3).
LogP ~1.93Moderately lipophilic; requires semi-polar solvents (EtOH, IPA) for crystallization.
Physical State Colorless Oil / Low-melting SolidSalt formation is critical to obtain a handleable solid API.
The pKa Rule

For a stable salt species, the difference between the pKa of the base and the acid should ideally be


.
  • Target: N-Methylspiro[3.4]octan-2-amine (pKa ~10.8).

  • Counterion Selection:

    • Hydrochloric Acid (pKa -6):

      
      pKa ~16. Excellent proton transfer.
      
    • Fumaric Acid (pKa 3.03):

      
      pKa ~7.8. Good proton transfer; likely 1:1 stoichiometry.
      
    • Succinic Acid (pKa 4.2):

      
      pKa ~6.6. Good proton transfer.
      

Workflow Visualization

The following diagram outlines the logical flow for the salt screening and isolation process.

SaltScreeningWorkflow Start Start: Free Base (Oil/Low-melt Solid) Solubility Solubility Profiling (EtOH, IPA, EtOAc, MTBE) Start->Solubility Counterion Counterion Selection (HCl, Fumaric, Succinic) Solubility->Counterion Select Solvent System Screening Parallel Screening (50-100 mg scale) Counterion->Screening Decision Solid Precipitate? Screening->Decision Cooling Cooling / Anti-solvent (MTBE/Heptane) Decision->Cooling No (Solution) Evap Slow Evaporation Decision->Evap Still Solution Isolation Filtration & Drying (Vacuum, 40°C) Decision->Isolation Yes Cooling->Decision Evap->Isolation Char Characterization (XRPD, DSC, NMR) Isolation->Char

Caption: Logical workflow for salt screening, moving from solubility profiling to isolation and solid-state characterization.

Detailed Experimental Protocols

Protocol A: Preparation of Hydrochloride Salt (Standard)

Objective: To prepare the thermodynamically stable HCl salt. Note that aliphatic amine HCl salts can be hygroscopic; handle under controlled humidity.

Reagents:

  • N-Methylspiro[3.4]octan-2-amine (Free Base).

  • 4M HCl in Dioxane or 1.25M HCl in Ethanol (Anhydrous prefered).

  • Solvents: Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE).

Procedure:

  • Dissolution: Dissolve 1.0 g (7.18 mmol) of the free base in 5 mL of Ethyl Acetate (EtOAc) in a 20 mL scintillation vial. Stir at room temperature (25°C) until fully dissolved.

  • Acid Addition: Dropwise, add 1.1 equivalents (7.9 mmol) of HCl solution (e.g., ~2.0 mL of 4M HCl in Dioxane) while stirring vigorously.

    • Observation: A white precipitate should form immediately (exothermic reaction).

  • Maturation: Stir the resulting suspension for 2 hours at room temperature.

    • Optimization: If the precipitate is gummy/oily, heat the mixture to 50°C for 30 mins, then slowly cool to room temperature to promote crystallinity (Ostwald ripening).

  • Anti-Solvent (Optional): If yield is low, add 5 mL of MTBE dropwise to drive precipitation.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3) or Buchner funnel.

  • Washing: Wash the filter cake with 2 x 3 mL of cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Validation:

  • 1H NMR (D₂O): Check for the stoichiometry of the salt (shift in signals relative to free base).

  • AgNO₃ Test: Dissolve a small amount in water and add AgNO₃; a white precipitate (AgCl) confirms chloride presence.

Protocol B: Preparation of Fumarate/Succinate Salt (Alternative)

Objective: To prepare a non-hygroscopic crystalline salt if the HCl salt proves unstable or deliquescent.

Reagents:

  • N-Methylspiro[3.4]octan-2-amine (Free Base).

  • Fumaric Acid or Succinic Acid (Solid).

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

Procedure:

  • Stoichiometry Calculation: This protocol targets a 1:1 salt .

    • Free Base: 1.0 g (7.18 mmol).

    • Fumaric Acid: 0.833 g (7.18 mmol).

  • Dissolution (Acid): Dissolve the acid in minimal hot IPA (approx. 60°C).

  • Dissolution (Base): Dissolve the free base in minimal IPA at room temperature.

  • Mixing: Slowly add the free base solution to the hot acid solution while stirring.

    • Why Acid to Base? Keeping the acid in excess initially prevents the formation of 2:1 (base:acid) species if the acid is dicarboxylic.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours.

    • Nucleation: If no crystals form, scratch the glass or add a seed crystal.

  • Isolation: Filter the white crystalline solid.

  • Drying: Vacuum dry at 45°C overnight.

Characterization & Specifications

Once isolated, the salts must be characterized to ensure they meet pharmaceutical standards.

TechniqueParameterAcceptance Criteria
XRPD (X-Ray Powder Diffraction)CrystallinityDistinct, sharp Bragg peaks indicating a crystalline lattice (Amorphous halos indicate failure).
DSC (Differential Scanning Calorimetry)Melting PointSharp endotherm. Broad peaks suggest solvates or impurities. Target MP > 120°C for stability.
TGA (Thermogravimetric Analysis)Solvate/HydrateMass loss < 1% before decomposition indicates an anhydrous form.
DVS (Dynamic Vapor Sorption)HygroscopicityMass gain < 2% at 80% RH is ideal for solid dosage forms.
1H NMR StoichiometryIntegration of acid peak vs. amine core protons should match theoretical ratio (1:1).

Troubleshooting Guide

  • Issue: Formation of "Oiling Out" instead of crystals.

    • Cause: Impurities or too rapid precipitation.

    • Solution: Re-dissolve by heating. Add a seed crystal. Cool very slowly (1°C/min). Switch solvent to a more polar system (e.g., add 5% water to EtOH).

  • Issue: Hygroscopic HCl Salt.

    • Cause: High charge density of the chloride anion with the aliphatic amine.

    • Solution: Switch to Protocol B (Fumarate/Succinate) or try large counterions like Tosylate or Mesylate .

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.

  • ChemScene. (n.d.). N-methylspiro[3.4]Octan-2-amine Product Page. Retrieved October 26, 2023.

Method

Application Note: Coupling Strategies for N-Methylspiro[3.4]octan-2-amine

Abstract N-Methylspiro[3.4]octan-2-amine (CAS: 1527683-05-1) represents a high-value pharmacophore in modern drug discovery. As a rigid, -rich bioisostere of morpholine or piperidine, it offers unique exit vectors that c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Methylspiro[3.4]octan-2-amine (CAS: 1527683-05-1) represents a high-value pharmacophore in modern drug discovery. As a rigid,


-rich bioisostere of morpholine or piperidine, it offers unique exit vectors that can improve metabolic stability and solubility. However, the steric bulk of the spirocyclic junction adjacent to the secondary amine presents specific challenges in cross-coupling reactions. This guide details optimized protocols for C-N bond formation (Buchwald-Hartwig) and Amide Coupling, emphasizing catalyst selection and troubleshooting for sterically demanding substrates.

Chemical Profile & Reactivity Analysis

Structural Considerations

The molecule features a cyclobutane ring spiro-fused to a cyclopentane ring. The secondary amine is located at position 2 of the cyclobutane ring.

  • Steric Environment: The spiro-fusion at C1 creates significant steric bulk proximal to the nitrogen nucleophile. This hinders the approach of the amine to crowded metal centers (e.g., Pd) and activated carboxylic acids.

  • Electronic Profile: As a secondary aliphatic amine, it is moderately basic (

    
    ). It is a strong nucleophile but less reactive than primary amines due to steric hindrance.
    
  • Solubility: The lipophilic spiro-core ensures good solubility in organic solvents (DCM, THF, Toluene), but free-base forms may be volatile or oil-like.

Reaction Decision Tree

Select the appropriate workflow based on your electrophile.

ReactionTree Start Electrophile Type ArylHalide Aryl Halide (Cl, Br, I, OTf) Start->ArylHalide Carboxylic Carboxylic Acid Start->Carboxylic Heterocycle e- Deficient Heterocycle Start->Heterocycle Buchwald Protocol A: Buchwald-Hartwig ArylHalide->Buchwald Pd-Catalysis Amide Protocol B: T3P Coupling Carboxylic->Amide Activation SnAr Protocol C: SnAr Substitution Heterocycle->SnAr Base/Heat

Figure 1: Strategic workflow for N-Methylspiro[3.4]octan-2-amine coupling.

Protocol A: Buchwald-Hartwig Cross-Coupling

Challenge: The steric bulk of the spiro-amine can retard the rate of reductive elimination and promote


-hydride elimination, leading to dehalogenated byproducts.
Solution:  Use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) to facilitate the reductive elimination step.
Reagents & Stoichiometry
ComponentReagentEquiv.[1]Role
Substrate Aryl Bromide/Chloride1.0Electrophile
Nucleophile N-Me-spiro[3.4]octan-2-amine1.2Amine Source
Catalyst RuPhos-Pd-G40.02 - 0.05Precatalyst
Base NaOtBu (or

)
1.5 - 2.0Proton Scavenger
Solvent Toluene or 1,4-Dioxane[0.2 M]Solvent
Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Halide (1.0 equiv), RuPhos-Pd-G4 (2-5 mol%), and NaOtBu (1.5 equiv).

    • Note: If the amine is an HCl salt, increase base to 2.5 equiv.

  • Addition: Add the N-Methylspiro[3.4]octan-2-amine (1.2 equiv) as a solution in anhydrous Toluene.

  • Degassing: Seal the vial and purge with inert gas (

    
    /Ar) for 5 minutes.
    
  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black/salts. Concentrate and purify via flash chromatography.

Mechanism & Troubleshooting

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind Spiro-Amine RedElim Reductive Elimination AmineBind->RedElim Base BetaElim Risk: Beta-Hydride Elimination AmineBind->BetaElim RedElim->Pd0 Product

Figure 2: Catalytic cycle highlighting the critical amine binding step where steric bulk matters.

Protocol B: Amide Coupling (T3P vs. HATU)

Challenge: Standard HATU couplings can be sluggish with bulky secondary amines, leading to incomplete conversion or difficult purification of urea byproducts. Solution: T3P (Propylphosphonic anhydride) is recommended. It activates the acid effectively even in sterically crowded environments and produces water-soluble byproducts, simplifying workup.

Comparative Data
FeatureHATU / DIPEAT3P / Pyridine
Reactivity (Steric) ModerateHigh
Epimerization Risk Low-MediumVery Low
Workup Chromatographic separation requiredAqueous Wash
Atom Economy Poor (Large byproduct)Good
T3P Optimized Procedure
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and N-Methylspiro[3.4]octan-2-amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Cool to 0°C if the acid is chiral/sensitive.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Workup (Self-Validating):

    • Wash organic phase with water (

      
      ).
      
    • Wash with 0.5M HCl (removes excess amine/pyridine).

    • Wash with 0.5M NaOH (removes unreacted acid and phosphorus byproducts).

    • Dry and concentrate.[2] Often requires no chromatography.

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Organic Letters, 2010. Context: Establishes the structural rigidity and exit vector properties of spiro-amines.

  • Buchwald-Hartwig of Secondary Amines: Maitro, G., et al.[3] "A New Class of Pd-Precatalysts for the Buchwald-Hartwig Amination." Sigma-Aldrich / Buchwald Lab. Context: Validates the use of RuPhos/BrettPhos for hindered secondary amines.

  • T3P Amide Coupling Methodology: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, 2011.[4] Context: The authoritative protocol for using T3P with difficult substrates.

  • Spiro[3.4]octane Properties: BenchChem. "The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry." Context: General properties of the spiro[3.4]octane skeleton.

Sources

Application

Application Note: Strategic Solvent Selection for the Functionalization of Spirocyclic Amines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, solvent optimization, and self-validating experimental protocols for C–N bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, solvent optimization, and self-validating experimental protocols for C–N bond formation.

Introduction: The Strategic Role of Spirocyclic Amines

Spirocyclic amines have emerged as privileged scaffolds in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), these rigid,  upon target binding[1]. Furthermore, their unique steric profiles are highly effective at 2 compared to planar, aromatic amines[2].

However, the inherent steric bulk and distinct pKa profiles of spirocyclic systems present significant synthetic challenges. The 3 typically relies on one of two C–N bond-forming strategies[3]:4 or 5[4][5]. In both pathways, solvent selection is the master variable dictating reaction kinetics, transition-state stabilization, and overall yield.

Mechanistic Principles of Solvent Selection

Nucleophilic Aromatic Substitution ( )

 reactions proceed via the formation of an anionic Meisenheimer complex. Because spirocyclic amines are sterically hindered, their nucleophilicity is compromised.
  • The Causality of Solvent Choice: To overcome this high activation barrier, polar aprotic solvents with high dielectric constants (

    
    ) are required. Solvents like DMSO or NMP strongly solvate the counter-cation of the base (e.g., 
    
    
    
    or
    
    
    ), leaving the spirocyclic amine "naked" and highly reactive. However, due to the reprotoxicity of NMP and the difficult aqueous workup of DMSO, Sulfolane has emerged as a highly effective, greener alternative that perfectly maintains the necessary dielectric environment without the associated drawbacks.
Buchwald-Hartwig Amination

When coupling with unactivated aryl halides, Pd-catalysis is mandatory. The solvent must dissolve the Pd-precatalyst, bulky dialkylbiaryl phosphine ligands (e.g., RuPhos), and the inorganic base, without coordinating to the active Pd(0) species.

  • The Causality of Solvent Choice: Non-polar or weakly polar solvents like 1,4-dioxane and toluene are standard because they do not compete with the amine or the ligand for coordination to the palladium center. Recently, tert-amyl alcohol (t-AmOH) has proven to be an exceptional solvent for these couplings. As a protic solvent, it enhances the solubility of basic additives (like

    
    ), while its significant steric bulk prevents it from acting as a competing nucleophile, thereby accelerating the transmetalation step for hindered spirocycles.
    

Solvent Selection Decision Matrix

SolventSelection Start Spirocyclic Amine Functionalization SNAr S_N Ar Pathway (Electron-Deficient Aryl Halide) Start->SNAr BHA Buchwald-Hartwig (Unactivated Aryl Halide) Start->BHA SolventSNAr Polar Aprotic Solvents (DMSO, DMF, NMP) High Dielectric Constant SNAr->SolventSNAr Standard GreenSNAr Green Alternatives: CPME, Sulfolane SNAr->GreenSNAr Eco-Friendly SolventBHA Non-Polar / Weakly Polar (1,4-Dioxane, Toluene, t-Amyl OH) Good Ligand Solubility BHA->SolventBHA Standard GreenBHA Green Alternatives: 2-MeTHF, t-Amyl OH BHA->GreenBHA Eco-Friendly

Decision matrix for solvent selection in spirocyclic amine functionalization.

Quantitative Solvent Performance

The following table summarizes the physicochemical properties and average performance metrics of various solvents when utilized for the 6 of sterically hindered spirocyclic amines[6].

Reaction TypeSolventDielectric Constant (

)
Boiling Point (°C)Avg. Yield (%)*Green Chemistry Status

DMSO46.718985–95%Problematic (Hard to remove)

NMP32.220280–90%Restricted (Reprotoxic)

Sulfolane43.328580–88%Acceptable (Recommended)
Buchwald-Hartwig 1,4-Dioxane2.210185–93%Problematic (Carcinogen suspect)
Buchwald-Hartwig Toluene2.411075–85%Acceptable
Buchwald-Hartwig tert-Amyl Alcohol5.810288–95%Recommended

*Yields represent average ranges for sterically hindered spirocyclic amines coupling with standard aryl chlorides/fluorides.

Experimental Protocols

Protocol A: High-Temperature using Sulfolane (Green Alternative)
  • Objective: N-arylation of a spirocyclic amine with an electron-deficient aryl fluoride.

  • Materials: Spirocyclic amine hydrochloride salt (1.0 equiv), Electron-deficient aryl fluoride (1.1 equiv),

    
     (3.0 equiv), Anhydrous Sulfolane (0.5 M).
    

Step-by-Step Methodology:

  • In an oven-dried reaction vial equipped with a magnetic stir bar, add the spirocyclic amine, aryl fluoride, and finely milled

    
    .
    
  • Add anhydrous Sulfolane. (Causality Note: Sulfolane provides the high dielectric constant (

    
    ) required to stabilize the Meisenheimer intermediate without the severe toxicity profile of NMP).
    
  • Seal the vial and heat to 130 °C for 16 hours under vigorous stirring.

  • Self-Validating Step: Monitor the reaction via LC-MS. The transition from a heterogeneous suspension to a fine dispersion indicates the consumption of the basic amine salt. Complete conversion is validated by the disappearance of the highly polar starting amine mass and the emergence of the lipophilic product mass.

  • Cool to room temperature, dilute with water (1:5 ratio to crash out the product), and extract with EtOAc. Wash the organic layer with brine (5x) to remove residual sulfolane.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination in tert-Amyl Alcohol
  • Objective: Coupling of a spirocyclic amine with an unactivated aryl chloride.

  • Materials: Spirocyclic amine (1.2 equiv), Aryl chloride (1.0 equiv),

    
     (0.02 equiv), RuPhos (0.04 equiv), 
    
    
    
    (2.0 equiv), tert-Amyl Alcohol (0.2 M).

Step-by-Step Methodology:

  • Inside a nitrogen-filled glovebox, charge a vial with the aryl chloride, spirocyclic amine,

    
    , RuPhos, and 
    
    
    
    .
  • Add anhydrous tert-Amyl Alcohol. (Causality Note: Unlike 1,4-dioxane, tert-amyl alcohol provides superior solubility for the inorganic base. Its steric bulk prevents it from acting as a competing nucleophile, facilitating the challenging transmetalation of the bulky spirocycle).

  • Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validating Step: Observe the color change. The initial purple/black of

    
     should transition to a deep red/brown, indicating the successful formation of the active Pd(0)-RuPhos complex. Validate completion via GC-MS or LC-MS before workup.
    
  • Filter the crude mixture through a pad of Celite, eluting with EtOAc, and concentrate in vacuo before chromatographic purification.

References

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. ACS. 1[1]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. ACS. 2[2]

  • BJOC - Search Results. Beilstein Journals. 3[3]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. ResearchGate. 4[4]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. 5[5]

  • Palladium-Mediated Hydroamination of DNA-Conjugated Aryl Alkenes. ResearchGate. 6[6]

Sources

Method

Application Note: Handling and Storage Protocols for Volatile Spirocyclic Amines

Introduction and Mechanistic Background Spirocyclic amines, such as azaspiro[3.3]heptanes and oxa-azaspiroheptanes, have emerged as highly privileged scaffolds in modern drug discovery. By providing a three-dimensional "...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Background

Spirocyclic amines, such as azaspiro[3.3]heptanes and oxa-azaspiroheptanes, have emerged as highly privileged scaffolds in modern drug discovery. By providing a three-dimensional "escape from flatland" architecture, these sp3-carbon-rich motifs offer superior physicochemical properties compared to planar monocyclic amines (e.g., piperidines or morpholines), including enhanced metabolic stability, target specificity, and aqueous solubility[1][2].

However, translating these structural advantages into reliable synthetic workflows presents a significant challenge. The low molecular weight free bases of these compounds are highly volatile, water-miscible liquids[3]. Their unique 3D geometry disrupts optimal intermolecular packing, preventing crystallization at room temperature. Furthermore, the spirocyclic core often increases the basicity of the amine (higher pKa) relative to its monocyclic counterparts[3]. This heightened basicity and volatility create a "perfect storm" for degradation: the free base rapidly evaporates during standard weighing and aggressively absorbs atmospheric carbon dioxide (CO2) to form insoluble carbamate salts, ruining stoichiometric precision.

Physicochemical Profiling

To design an effective handling protocol, one must first understand the quantitative differences between standard amines and spirocyclic variants. The incorporation of heteroatoms (like oxygen) into the spirocyclic core further modulates these properties, generally lowering lipophilicity while maintaining high volatility[4].

Table 1: Comparative Physicochemical Properties of Amine Scaffolds
Compound ClassRepresentative ExampleApprox. pKaPhysical State (25°C)Volatility RiskLipophilicity (LogP)
Monocyclic Amine Piperidine11.2LiquidModerateModerate
Spirocyclic Amine 2-Azaspiro[3.3]heptane11.6LiquidVery HighLow
Oxa-Spirocyclic Amine 2-Oxa-6-azaspiro[3.3]heptane9.8LiquidHighVery Low

Data synthesized from structural profiling of small-ring nitrogen-containing systems[3].

Workflow and Decision Matrix

The primary decision in handling volatile spirocyclic amines dictates whether the compound will be used immediately in a reaction (e.g., a nucleophilic aromatic substitution or Buchwald-Hartwig coupling) or stored for future use. The diagram below outlines the logical progression of these workflows.

G Start Volatile Spirocyclic Amine (Free Base) Decision Application Route? Start->Decision Immediate Immediate Synthesis Decision->Immediate < 24h Storage Long-Term Storage Decision->Storage > 24h Inert Inert Atmosphere Handling (Glovebox/Schlenk) Immediate->Inert Salt Salt Formation (e.g., HCl, Oxalate) Storage->Salt Reaction In Situ Coupling/Reaction Inert->Reaction Isolate Precipitation & Filtration Salt->Isolate StoreSalt Store as Stable Solid (-20°C, Argon Backfill) Isolate->StoreSalt

Workflow for handling and storing volatile spirocyclic amines based on application timeline.

Experimental Protocols

Protocol A: In Situ Salt Formation for Long-Term Storage

Scientific Causality: The vapor pressure of spirocyclic free bases precludes long-term storage in standard septum vials. Converting the volatile liquid to a crystalline salt (e.g., hydrochloride or hemioxalate) drastically reduces vapor pressure, completely halts CO2 absorption, and allows for precise gravimetric handling on an analytical balance[5].

Materials:

  • Anhydrous diethyl ether (Et2O) or methyl tert-butyl ether (MTBE)

  • 2.0 M HCl in Et2O, or anhydrous oxalic acid

  • Schlenk flask and argon line

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL Schlenk flask with argon for 10 minutes. Add 10 mL of anhydrous Et2O and cool the flask to 0°C using an ice bath. Causality: Low temperatures mitigate the evaporative loss of the amine during the highly exothermic acid-base neutralization.

  • Amine Transfer: Using a gas-tight microsyringe, transfer the volatile spirocyclic amine (e.g., 10 mmol) directly into the chilled solvent. Keep the needle tip submerged in the solvent during injection to prevent aerosolization.

  • Acid Addition: Dropwise, add 1.05 equivalents of 2.0 M HCl in Et2O (for hydrochloride salt) or 0.5 equivalents of oxalic acid dissolved in minimal absolute ethanol (for hemioxalate salt)[5].

  • Precipitation: Stir the mixture at 0°C for 30 minutes. A white precipitate will form immediately.

  • Isolation (Self-Validating Step): Filter the precipitate rapidly over a glass frit under a stream of dry nitrogen. Wash with 2 x 5 mL of cold Et2O. Dry the solid under high vacuum (0.1 mbar) for 2 hours.

    • Validation: Record the mass. A yield of >95% confirms minimal evaporative loss. Perform 1H-NMR in D2O; the integration ratio between the spirocyclic protons and the counterion (if using oxalate) confirms the exact stoichiometry and successful conversion.

  • Storage: Transfer the stable, non-volatile salt to an amber glass vial, backfill with argon, and store at -20°C.

Protocol B: Handling the Volatile Free Base for Immediate Reaction

Scientific Causality: When the free base must be used directly (e.g., in base-sensitive cross-coupling reactions where salt neutralization would generate unwanted water or require excess external base), it must be handled using techniques that isolate it from the atmosphere and prevent mass loss during weighing[4].

Step-by-Step Methodology:

  • Vessel Preparation: Equip a reaction flask with a PTFE-lined silicone septum. Causality: Standard silicone septa are highly permeable to low-molecular-weight amines. PTFE provides a chemically inert vapor barrier.

  • Purging: Evacuate and backfill the flask with argon three times. Pre-weigh the entire sealed flask assembly on an analytical balance (Mass A).

  • Transfer: In a glovebox or under a positive stream of argon, draw the required volume of the free base amine into a gas-tight syringe.

  • Injection and Weighing by Difference (Self-Validating Step): Inject the amine through the septum into the sealed flask. Re-weigh the flask assembly (Mass B).

    • Validation: The exact mass of the amine added is (Mass B - Mass A). Simultaneously, weigh the syringe before and after injection. The mass lost by the syringe must equal the mass gained by the flask (±0.5 mg). Any discrepancy indicates vapor escape or a compromised septum.

  • Dilution: Immediately inject the reaction solvent (e.g., anhydrous DMF or DMSO) into the flask to dilute the amine. Causality: Solvation significantly lowers the partial vapor pressure of the amine, stabilizing the concentration for the subsequent chemical reaction.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane - ACS Publications[Link]

  • SAFETY DATA SHEET: 6-Oxa-1-azaspiro[3.3]heptane hemioxalate - Fisher Scientific[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination of Spiro[3.4]octan-2-one

Welcome to the Technical Support Center for spirocyclic reductive amination. Spiro[3.4]octan-2-one is a highly valuable intermediate for synthesizing rigid, three-dimensional bioisosteres in modern drug discovery, often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic reductive amination. Spiro[3.4]octan-2-one is a highly valuable intermediate for synthesizing rigid, three-dimensional bioisosteres in modern drug discovery, often used to access chemical space complementary to traditional piperidine ring systems[1]. However, the unique topology of the cyclobutanone ring introduces specific synthetic bottlenecks.

As a Senior Application Scientist, I have designed this guide to synthesize field-proven insights and help you troubleshoot low yields, over-alkylation, and ring-opening side reactions. Every protocol and recommendation below is grounded in mechanistic causality and self-validating experimental design.

Diagnostic Workflow: Troubleshooting Yield Drops

Before adjusting your equivalents or changing solvents, use the diagnostic logic tree below to identify the mechanistic failure point in your reaction.

Troubleshooting Start Evaluate Reaction Profile Issue1 Low Conversion (Unreacted Ketone) Start->Issue1 Issue2 Over-alkylation (Tertiary Amines) Start->Issue2 Issue3 Decomposition (Ring-Opening) Start->Issue3 Check1 Is imine forming? Issue1->Check1 Check2 Amine equivalents? Issue2->Check2 Check3 Reductant too harsh? Issue3->Check3 Sol1 Add Ti(OiPr)4 Check1->Sol1 No Sol2 Use Stepwise Protocol Check2->Sol2 Excess Ketone Sol3 Switch to NaBH(OAc)3 Check3->Sol3 Yes

Diagnostic workflow for troubleshooting spirocyclic reductive amination.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing unreacted spiro[3.4]octan-2-one despite leaving the reaction overnight? A1: Spirocyclic ketones, particularly those with a cyclobutanone moiety like spiro[3.4]octan-2-one, exhibit significant steric hindrance and ring strain. This impedes the initial nucleophilic attack by the amine, leading to poor imine/iminium intermediate formation[2].

  • Causality: The rate-determining step in these hindered systems is the dehydration of the hemiaminal to the imine. If the reducing agent is present before the imine is fully formed, it will prematurely reduce the ketone to a spirocyclic alcohol, permanently halting the amination[2].

  • Solution: Implement a pre-formation step using a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4) to activate the ketone and drive water elimination before adding the reductant.

Q2: My LC-MS shows a significant amount of dialkylated (tertiary) amine. How do I prevent this? A2: Over-alkylation is a classic pitfall when synthesizing secondary amines from primary amines via reductive amination[2].

  • Causality: The newly formed secondary amine product is often more nucleophilic than the primary amine starting material. It competes effectively for the remaining unreacted spiro[3.4]octan-2-one, forming an iminium ion that is subsequently reduced to an unwanted tertiary amine[2].

  • Solution: Ensure a stoichiometric excess of the primary amine (typically 1.5 to 2.0 equivalents). Alternatively, use an indirect (stepwise) reductive amination protocol where the imine is fully formed and isolated before the slow addition of the reducing agent[3].

Q3: I am observing unexpected degradation products and low mass recovery. Could the spiro-ring be opening? A3: Yes. Cyclobutanones possess high angle strain (~26 kcal/mol), making them highly reactive but fragile.

  • Causality: Under strongly acidic conditions or when using harsh nucleophilic reducing agents (like NaBH4) at elevated temperatures, the cyclobutanone ring can undergo competitive ring-opening or fragmentation pathways rather than clean amination[3].

  • Solution: Maintain mildly acidic to neutral conditions using acetic acid as a co-catalyst. Switch to Sodium triacetoxyborohydride (NaBH(OAc)3), which is exceptionally mild, operates well in 1,2-dichloroethane (DCE), and selectively reduces imines over ketones without triggering ring cleavage[3],[4].

Q4: How should I handle and store spiro[3.4]octan-2-one to ensure reagent integrity? A4: Spiro[3.4]octan-2-one is a combustible liquid that causes skin and eye irritation[5].

  • Causality: Exposure to ambient moisture and air can lead to gradual degradation or hydration of the strained ketone, which poisons the reductive amination process.

  • Solution: Store sealed in a dry, well-ventilated area at 2–8 °C. Always handle under an inert atmosphere (N2 or Ar) to maintain purity[5].

Quantitative Reagent Comparison

Choosing the correct reducing agent is the single most critical variable in cyclobutanone chemistry. The table below summarizes the empirical performance of common reductants against spirocyclic ketones.

Reducing AgentTypical SolventpH RequirementChemoselectivity (Imine vs. Ketone)Risk of Ring-OpeningTypical Yield (Spiro-ketones)
NaBH(OAc)3 (STAB) DCE, THFMildly acidic (AcOH)ExcellentLow75 - 90%
NaBH3CN MeOH, MeCNAcidic (pH 4-6)GoodModerate60 - 80%
NaBH4 MeOH, EtOHNeutral/BasicPoor (Reduces ketone fast)High< 40%
Catalytic H2 (Pd/C) MeOH, EtOAcNeutralGoodHigh (Hydrogenolysis risk)Variable

Self-Validating Experimental Protocol

Objective: High-yield synthesis of a secondary amine from spiro[3.4]octan-2-one and a primary amine. Self-Validation Principle: By uncoupling imine formation from reduction, we eliminate the risk of premature ketone reduction. Analytical checkpoints ensure each thermodynamic step is complete before proceeding.

Phase 1: Imine Pre-formation (Activation)
  • In an oven-dried flask under N2, dissolve spiro[3.4]octan-2-one (1.0 equiv) and the primary amine (1.5 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[3].

  • Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv) dropwise at room temperature.

  • Stir the mixture for 6–12 hours.

    • Validation Checkpoint: Sample a 10 µL aliquot, quench with 100 µL water, extract with EtOAc, and analyze via LC-MS. Proceed to Phase 2 only when the spiro[3.4]octan-2-one signal is <5% relative to the imine intermediate.

Phase 2: Chemoselective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath to mitigate exothermic degradation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv) portion-wise[3].

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation Checkpoint: Perform a TLC (Ninhydrin stain) or LC-MS to confirm the disappearance of the imine intermediate and the presence of the secondary amine product.

Phase 3: Workup and Isolation
  • Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases.

  • Filter the resulting suspension through a pad of Celite to remove precipitated titanium dioxide salts, washing the pad thoroughly with dichloromethane (DCM).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (e.g., SiO2, DCM/MeOH gradient with 1% Et3N to prevent amine streaking).

References

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate ResearchGate[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry - ACS Publications[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

  • Amine synthesis by reductive amination (reductive alkylation) Organic Chemistry Portal[Link]

Sources

Optimization

Preventing over-alkylation during N-methylation of spiro[3.4]octan-2-amine

Welcome to the technical support center for the selective N-methylation of spiro[3.4]octan-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective N-methylation of spiro[3.4]octan-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with over-alkylation during this critical transformation. The unique steric environment of the spiro[3.4]octan-2-amine presents specific challenges, often leading to the undesired formation of the N,N-dimethyl tertiary amine alongside the target N-methyl secondary amine.

This document provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you achieve high selectivity for the desired monomethylated product.

Troubleshooting Guide: Preventing Over-Alkylation

This section addresses the most common issues encountered during the N-methylation of spiro[3.4]octan-2-amine in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of the N,N-dimethylated byproduct. What is the most likely cause?

A1: Over-alkylation is typically a result of the N-monomethylated product successfully competing with the starting primary amine for the methylating agent. The N-methyl secondary amine is often more nucleophilic than the starting primary amine, leading to a second methylation event. The primary causes are:

  • Incorrect Stoichiometry: Using too large an excess of the methylating agent (e.g., formaldehyde) is the most common reason.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the thermodynamically stable tertiary amine.

  • Choice of Reaction: The classical Eschweiler-Clarke reaction, while robust, is inherently prone to exhaustive methylation to the tertiary amine if not carefully controlled.[1][2][3] The formation of the tertiary amine can be more favorable because the intermediate iminium ion forms without needing protonation.[2]

Q2: I'm using reductive amination with formaldehyde. How can I adjust the conditions to favor the monomethylated product?

A2: Reductive amination is an excellent method for controlling monomethylation if key parameters are managed precisely.[4][5]

  • Control Stoichiometry: Limit the formaldehyde to 1.0-1.2 equivalents relative to the spiro[3.4]octan-2-amine. This ensures there is insufficient methylating agent for the second addition to proceed to a significant extent.

  • Choice of Reducing Agent: Use a mild and sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive than sodium borohydride (NaBH₄) and will selectively reduce the protonated iminium ion intermediate over the starting carbonyl (formaldehyde).[5] This allows for a one-pot procedure where all reagents can be mixed together.

  • pH Control: Maintain a weakly acidic pH (around 5-6). This is crucial for the formation of the iminium ion intermediate without deactivating the amine nucleophile. Acetic acid is often used for this purpose.

  • Temperature: Run the reaction at room temperature or below (0 °C to RT). Lower temperatures slow down the rate of the second methylation, which has a slightly higher activation energy.

Q3: Is the Eschweiler-Clarke reaction a viable option for selective monomethylation of this substrate?

A3: While the traditional Eschweiler-Clarke reaction (excess formaldehyde and formic acid) is designed for exhaustive methylation to the tertiary amine, modified conditions can achieve monomethylation.[2][6] However, it requires careful control. The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid.[1][2][6]

To favor monomethylation:

  • Limit Formaldehyde: Use a controlled amount of formaldehyde (or paraformaldehyde), ideally around 1.0-1.5 equivalents.[6]

  • Kinetic Control: Monitor the reaction closely over time. By stopping the reaction before it reaches completion, you can often isolate the secondary amine as the major product before it converts to the tertiary amine.[6]

  • Solvent Choice: Some studies have shown that solvents like 1,4-dioxane can favor N-monomethylation under certain catalytic conditions.[6]

Given the challenges, a controlled reductive amination is often a more reliable first choice for selective monomethylation of a primary amine like spiro[3.4]octan-2-amine.

Q4: Are there alternative methylating agents I should consider to reduce over-alkylation?

A4: Yes, if standard reductive amination or modified Eschweiler-Clarke methods are not providing the desired selectivity, several other reagents can be employed.

  • Dimethyl Carbonate (DMC): In the presence of specific catalysts like Y-type faujasite zeolites, DMC can be a highly selective monomethylating agent for primary amines.[7] This method is also considered a greener alternative.

  • Specialized Reagents: For particularly challenging substrates, newer methods using reagents like halomethyl boronates have been developed specifically to achieve selective mono-N-methylation.[8]

  • Catalytic Methylation with Methanol: Modern methods using ruthenium or iridium catalysts allow for the N-methylation of amines using methanol as the methyl source.[9][10][11] These reactions can often be tuned for mono- or di-methylation.[9]

Recommended Protocols for Selective Mono-N-Methylation

Here are two detailed, step-by-step protocols designed to maximize the yield of N-methyl-spiro[3.4]octan-2-amine.

Protocol 1: Controlled Reductive Amination using NaBH(OAc)₃

This is the recommended primary method due to its high selectivity, mild conditions, and operational simplicity.

Reaction Scheme: Spiro[3.4]octan-2-amine + CH₂O --(NaBH(OAc)₃, AcOH)--> N-methyl-spiro[3.4]octan-2-amine

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add spiro[3.4]octan-2-amine (1.0 eq).

  • Solvent: Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.1 eq) to the stirred solution.

  • Acidification: Add glacial acetic acid (1.1 eq) to the mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The addition may cause some gas evolution and a slight exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Modified Eschweiler-Clarke Reaction

This protocol should be used when reductive amination is not feasible. It requires careful monitoring to prevent over-alkylation.

Reaction Scheme: Spiro[3.4]octan-2-amine + CH₂O + HCOOH --> N-methyl-spiro[3.4]octan-2-amine + CO₂

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, add spiro[3.4]octan-2-amine (1.0 eq).

  • Reagent Addition: Add formic acid (HCOOH) (2.0 eq) followed by aqueous formaldehyde (37% solution, 1.2 eq).

  • Heating & Monitoring: Heat the mixture to 80-90 °C. The reaction is irreversible due to the evolution of carbon dioxide.[2] It is critical to monitor the reaction by taking aliquots every 30-60 minutes and analyzing by TLC or LC-MS.

  • Reaction Time: The optimal reaction time will vary but is typically in the range of 2-6 hours. The reaction should be stopped once the consumption of starting material is maximized and the formation of the dimethylated product begins to accelerate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the solution with a cold aqueous solution of sodium hydroxide (NaOH) to a pH > 10.

    • Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data & Parameter Summary

ParameterProtocol 1: Reductive AminationProtocol 2: Modified Eschweiler-ClarkeRationale for Selectivity
Methyl Source Formaldehyde (1.1 eq)Formaldehyde (1.2 eq)Limiting stoichiometry prevents the second methylation.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Formic Acid (2.0 eq)NaBH(OAc)₃ is mild and selective for the iminium ion.
Temperature 0 °C to Room Temp80-90 °CLower temperature disfavors the second, higher activation energy methylation step.
pH Weakly Acidic (AcOH)Acidic (HCOOH)Controlled pH is crucial for iminium formation in reductive amination.
Key Control Stoichiometry of ReagentsReaction Time (Kinetic Control)Each protocol relies on a different principle to stop the reaction at the mono-methyl stage.

Mechanistic Diagrams & Workflows

To better visualize the process and troubleshooting logic, the following diagrams are provided.

Reductive_Amination Start Spiro[3.4]octan-2-amine (Primary Amine) Iminium Iminium Ion Intermediate Start->Iminium + CH₂O, H⁺ Aldehyde Formaldehyde (CH₂O) Aldehyde->Iminium Product1 N-Methyl Product (Secondary Amine) Iminium->Product1 + NaBH(OAc)₃ (Reduction) Product2 N,N-Dimethyl Product (Tertiary Amine) Product1->Product2 + CH₂O, H⁺ (Over-alkylation) Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: Controlled Reductive Amination Pathway.

Troubleshooting_Workflow start Start Experiment analyze Analyze Crude Reaction (TLC, LC-MS, NMR) start->analyze check_over Significant Over-alkylation (>10% Dimethyl Product)? analyze->check_over check_stoich Check Stoichiometry: Is CH₂O > 1.2 eq? check_over->check_stoich Yes success Proceed with Purification check_over->success No reduce_stoich Action: Reduce CH₂O to 1.1 eq check_stoich->reduce_stoich Yes check_temp Check Reaction Temp: Is T > Room Temp? check_stoich->check_temp No reduce_stoich->start Restart reduce_temp Action: Run at 0°C to RT check_temp->reduce_temp Yes consider_alt Consider Alternative Method (e.g., Protocol 2 or other reagents) check_temp->consider_alt No reduce_temp->start Restart consider_alt->start Restart

Caption: Troubleshooting Workflow for Over-Alkylation.

Frequently Asked Questions (FAQs)

Q: How can I effectively purify the N-methyl product from the starting amine and the N,N-dimethyl byproduct? A: Standard flash column chromatography on silica gel is typically effective. The polarity difference between the primary, secondary, and tertiary amines is usually sufficient for separation. A gradient elution system, for example, starting with pure DCM and gradually increasing the percentage of methanol containing a small amount of ammonium hydroxide (e.g., 1-2%), can effectively separate the components. The ammonium hydroxide helps to prevent the amines from streaking on the silica gel.

Q: Does the spirocyclic nature of the substrate affect the reaction? A: Yes. Spirocycles lock the conformation of the molecule, which can influence the accessibility of the nitrogen lone pair.[12] While spiro[3.4]octan-2-amine is not exceptionally hindered, the rigid framework can affect the rate of reaction compared to a more flexible acyclic amine. However, the principles of controlling stoichiometry and reaction conditions remain the most critical factors for achieving selectivity.

Q: Can I use other reducing agents like sodium cyanoborohydride (NaBH₃CN)? A: Yes, NaBH₃CN is a classic reagent for reductive amination and works similarly to NaBH(OAc)₃ by selectively reducing the iminium ion.[5] However, due to the toxicity associated with cyanide, NaBH(OAc)₃ is now preferred in many laboratories as a safer, albeit more expensive, alternative.[5]

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Grokipedia. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2025, August 27). MDPI. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). ScienceDirect. [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (2025, October 17). ResearchGate. [Link]

  • N-Monomethylation of amines using paraformaldehyde and H2 | Request PDF. (n.d.). ResearchGate. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. (n.d.). Unina.it. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). JOCPR. [Link]

  • Methylamines purification process - Patent 0037695. (1981, October 14). Freepatentsonline.com. [Link]

  • US4283254A - Methylamines purification by distillation and purge - Google Patents. (n.d.).
  • Mono-N-alkylation of primary amines and activation of nitriles using halomethyl boronates | Poster Board #3500 - American Chemical Society. (n.d.). American Chemical Society. [Link]

  • US2061889A - Process for separation and purification of methyl amines - Google Patents. (n.d.).
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Methylamine Purification - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2007, September 15). Sciencemadness.org. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023, February 1). ACS Publications. [Link]

  • Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Org Syn. [Link]

  • CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes - MDPI. (2024, February 16). MDPI. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis. [Link]

  • N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - UQTR. (2024, September 19). UQTR. [Link]

Sources

Troubleshooting

Purification methods for N-Methylspiro[3.4]octan-2-amine from reaction mixtures

Welcome to the Technical Support Center. This guide is engineered for drug discovery professionals and synthetic chemists tasked with isolating N-Methylspiro[3.4]octan-2-amine from complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug discovery professionals and synthetic chemists tasked with isolating N-Methylspiro[3.4]octan-2-amine from complex reaction mixtures.

Spirocyclic amines are highly prized in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule, these scaffolds provide a rigid, three-dimensional trajectory that improves target binding, enhances aqueous solubility, and significantly reduces clinical attrition rates compared to flat, sp²-rich aromatic compounds[1]. However, synthesizing this secondary amine (typically via reductive amination or N-dealkylation) often yields a crude mixture contaminated with unreacted primary amines, over-alkylated tertiary amines, and neutral byproducts[2].

This guide provides a causality-driven, self-validating troubleshooting matrix to achieve >99% purity.

Purification Triage Workflow

Workflow Start Crude N-Methylspiro[3.4]octan-2-amine Reaction Mixture LLE Acid-Base Extraction (Removes Neutral/Acidic Impurities) Start->LLE Check Are structurally similar amines present? LLE->Check Chrom Flash Chromatography (KP-NH or TEA-modified Silica) Check->Chrom Yes Salt HCl Salt Crystallization (Final Polishing & Stabilization) Check->Salt No Chrom->Salt End Pure Compound (>99% Purity) Salt->End

Decision matrix for the purification of N-Methylspiro[3.4]octan-2-amine.

Module 1: Bulk Purification via Acid-Base Extraction

The Science (Causality): The spiro[3.4]octane core is highly lipophilic, but the secondary amine moiety is basic (estimated pKa ~9.5–10.5). By manipulating the pH of the aqueous phase, we selectively protonate the amine to form a water-soluble ammonium salt, forcing neutral and acidic impurities (such as unreacted spiro[3.4]octan-2-one) to remain in the organic phase[3]. Subsequent basification regenerates the free base, allowing it to partition back into a fresh organic layer.

Self-Validating Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Acidification: Extract with 1M aqueous HCl until the aqueous layer reaches pH < 2.

    • Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of color indicates the amine has successfully migrated to the aqueous phase.

  • Phase Separation: Separate the layers. Discard the organic layer to remove neutral/acidic impurities[4].

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches >12.

    • Validation: The aqueous layer should turn cloudy as the lipophilic free base precipitates/oils out of the water.

  • Extraction: Extract the highly basic aqueous layer 3x with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs:

  • Q: I have a stubborn emulsion during the extraction. How do I break it? A: Emulsions in spirocyclic amine extractions are often caused by the surfactant-like nature of the protonated amine or residual transition metal catalysts[5]. To resolve this, add brine (saturated NaCl) to the aqueous layer to increase ionic strength, or filter the biphasic mixture through a pad of Celite to remove insoluble metal particulates.

  • Q: My yield is low after the basic extraction. Where did my product go? A: N-Methylspiro[3.4]octan-2-amine is a relatively low-molecular-weight secondary amine and exhibits partial water solubility even as a free base. Ensure the aqueous phase is strictly pH > 12 and consider "salting out" the product by saturating the aqueous layer with solid NaCl before the final DCM extraction.

Module 2: Chromatographic Resolution of Amine Classes

The Science (Causality): If your reaction generated primary or tertiary amine byproducts, acid-base extraction will not separate them, as their pKa values are too similar[3]. Standard bare silica gel chromatography is highly problematic for secondary amines; the basic nitrogen hydrogen-bonds strongly with acidic silanol groups on the silica surface, causing severe peak tailing, irreversible adsorption, and co-elution[3].

Self-Validating Protocol:

  • Solvent System Selection: Determine a suitable mobile phase (e.g., DCM/MeOH) using TLC.

  • Stationary Phase Deactivation: If using standard bare silica, add 1% (v/v) Triethylamine (TEA) or aqueous NH₄OH to the mobile phase to neutralize acidic silanols[3]. Alternatively, use amine-functionalized silica (KP-NH columns), which inherently prevents tailing without requiring basic modifiers[3].

  • Elution: Load the crude mixture and elute.

    • Validation: Tertiary amines typically elute first (due to steric hindrance preventing strong H-bonding), followed by the secondary amine (N-Methylspiro[3.4]octan-2-amine), and finally the primary amine.

  • Concentration: Pool the pure fractions and evaporate. If TEA was used, dry the product under high vacuum for 12 hours to remove residual modifier.

Troubleshooting & FAQs:

  • Q: My compound is still streaking across the TLC plate and co-eluting with impurities, even with 1% TEA. A: The spirocyclic core can sometimes shield the amine, altering its interaction with the stationary phase. Switch to a different stationary phase with distinct selectivity, such as neutral alumina, or increase the polarity of your mobile phase (e.g., switching from Hexane/EtOAc to DCM/MeOH with 1% NH₄OH)[3].

  • Q: Can I chemically separate the primary amine starting material from my secondary amine product without chromatography? A: Yes. You can utilize a 6 (e.g., a resin-bound aldehyde). The primary amine will react to form a resin-bound imine, which can be simply filtered away, leaving the sterically hindered secondary amine in solution[6].

Module 3: Final Polishing via Hydrochloride Salt Crystallization

The Science (Causality): N-Methylspiro[3.4]octan-2-amine in its free base form is a volatile oil or low-melting solid, making it prone to degradation and difficult to handle. Converting it to a hydrochloride (HCl) salt not only stabilizes the compound but also provides a powerful thermodynamic purification step. Crystallization exploits the differential solubility between the target salt and impurity salts, acting as an excellent final polishing step[2][3].

Self-Validating Protocol:

  • Dissolution: Dissolve the free base N-Methylspiro[3.4]octan-2-amine in a minimal amount of dry diethyl ether, MTBE, or isopropanol[3].

  • Acidification: While stirring vigorously under an inert atmosphere, slowly add a stoichiometric amount of HCl in dioxane (or ethereal HCl) dropwise[3].

    • Validation: Immediate formation of a white precipitate indicates successful salt formation.

  • Precipitation: If precipitation is incomplete, cool the mixture to 0°C[5].

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum[5].

  • Recrystallization: If purity is <99%, recrystallize from a mixture of hot ethanol and ethyl acetate[3].

Troubleshooting & FAQs:

  • Q: My salt "oiled out" instead of crystallizing. What happened? A: "Oiling out" occurs when the salt precipitates as a supercooled liquid rather than a crystal, often due to rapid cooling, excess acid, or the presence of highly similar impurities[3]. To fix this, redissolve the oil in a minimum amount of hot solvent, allow it to cool very slowly to room temperature, and introduce a seed crystal if available.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the secondary alkyl amine purification techniques described above[3].

Purification TechniqueTypical Purity AchievedTypical Yield RangeMechanistic Notes
Acid-Base Extraction 90–98%>90%Highly effective for removing neutral/acidic impurities (e.g., unreacted ketones). Fails to separate amine classes.
Flash Chromatography (KP-NH) >98%60–85%Resolves primary, secondary, and tertiary amines based on H-bonding. Yield loss can occur due to irreversible adsorption.
HCl Salt Crystallization >99.5%80–95%Excellent final polishing step. Upgrades purity by exploiting differential salt solubility. Stabilizes the spirocyclic amine.

References

  • How to remove excess starting material Pyrenecarboxyaldehyde? ResearchGate URL:[Link]

  • Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols d-nb.info URL: [Link]

  • Scavenger assisted combinatorial process for preparing libraries of secondary amine compounds European Patent Office - EP 08184 - Googleapis.com URL: [Link]

Sources

Optimization

Separation of cis/trans isomers of substituted spiro[3.4]octanes

Technical Support Center: Spiro[3.4]octane Isomer Resolution Status: SYSTEM OPERATIONAL Operator: Senior Application Scientist (S.A.S.) Topic: Separation & Characterization of Substituted Spiro[3.4]octane Isomers Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spiro[3.4]octane Isomer Resolution

Status: SYSTEM OPERATIONAL Operator: Senior Application Scientist (S.A.S.) Topic: Separation & Characterization of Substituted Spiro[3.4]octane Isomers

Welcome to the Advanced Separations Helpdesk

You are likely here because standard achiral methods failed to resolve your cis and trans spiro[3.4]octane isomers. This is a known bottleneck. The rigid orthogonality of the spiro-fused cyclobutane and cyclopentane rings creates a compact hydrodynamic volume that often defies separation on standard silica gel.

Below is a troubleshooting framework designed to resolve these specific stereochemical challenges using SFC (Supercritical Fluid Chromatography) and NMR validation.

Module 1: Method Development (SFC vs. HPLC)

Q: My diastereomers co-elute on C18 and Silica. Why isn't "standard" chromatography working?

A: Spiro[3.4]octanes possess a rigid, globular shape. In standard Reversed-Phase (C18), the hydrophobic surface area differences between cis and trans isomers are often negligible. In Normal Phase (Silica), unless the functional groups can interact differently with surface silanols (e.g., hydrogen bonding), the isomers will co-elute.

The Fix: You must treat these diastereomers as pseudo-enantiomers regarding column selection. We recommend skipping straight to Polysaccharide-based Chiral Stationary Phases (CSPs) . Even though cis and trans are diastereomers, the chiral "grooves" of Amylose and Cellulose phases offer the steric discrimination required for this rigid spiro-scaffold.

Q: Which column should I screen first?

A: Based on internal data for spirocyclic scaffolds, follow this screening hierarchy:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD / IA): The "universal" starting point. The helical twist of the amylose polymer often matches the curvature of the spiro[3.4] system.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): Excellent for chlorinated or polar-substituted spirooctanes.

  • Chlorinated Amylose (e.g., Chiralpak IG): If the standard AD/IA fails, the IG column frequently resolves "flat" or rigid isomers that others miss.

Experimental Protocol: The "Spiro-Screen" Gradient (SFC)

Run this protocol to identify the best column/modifier combination.

ParameterSettingRationale
System SFC (Analytical)Lower viscosity allows higher flow rates and better mass transfer for rigid molecules.[1]
Mobile Phase A CO₂ (100%)Supercritical fluid base.
Mobile Phase B MeOH + 0.1% DEA (Basic) or IPA (Neutral)Methanol is the strongest solvent; IPA provides better shape selectivity.
Gradient 5% to 55% B over 5 minsRapid screening of wide polarity range.
Back Pressure 120 - 150 barHigher density improves solubility of the spiro-core.
Temperature 40°CStandard starting point.

Module 2: Troubleshooting Resolution & Peak Shape

Q: I have separation ( ), but the second peak is tailing badly. How do I fix this?

A: Tailing in spiro-amines or alcohols usually indicates secondary interactions with residual silanols on the stationary phase support.

Troubleshooting Steps:

  • Add a Basic Additive: If your spiro compound has an amine (e.g., spiro[3.4]octan-1-amine), ensure you are using 0.1% Diethylamine (DEA) or Isopropylamine (IPA) in the modifier.

  • Switch to "Immobilized" Phases: If you are using coated phases (like AD-H) and need stronger solvents (THF/DCM) to solubilize the sample, switch to immobilized versions (e.g., Chiralpak IA/IB/IC) to prevent stripping the column.

  • Check Solubility: Spiro[3.4]octanes can be surprisingly waxy. If the sample precipitates at the head of the column (mixing point of CO₂ and Modifier), it causes peak distortion. Increase the initial modifier percentage to 10%.

Visualization: Method Development Logic

MethodDevelopment Start Start: Spiro[3.4]octane Mixture CheckSolubility Solubility Check: Is it soluble in MeOH/EtOH? Start->CheckSolubility SFC_Screen SFC Screening: Amylose/Cellulose CSPs Gradient 5-55% MeOH CheckSolubility->SFC_Screen Yes Resolution_Check Resolution (Rs) > 1.5? SFC_Screen->Resolution_Check Optimize Optimize: 1. Switch Modifier (MeOH -> IPA) 2. Change Temp (30C vs 50C) Resolution_Check->Optimize No (Rs < 1.5) Prep_Scale Scale-Up to Prep SFC (Isocratic Mode) Resolution_Check->Prep_Scale Yes (Rs > 1.5) Optimize->Resolution_Check Re-evaluate

Figure 1: Decision matrix for chromatographic separation of spirocyclic isomers.

Module 3: Structural Confirmation (The "Blind Spot")

Q: I separated Peak 1 and Peak 2, but I don't know which is cis and which is trans. Can MS help?

A: No. Mass Spectrometry cannot distinguish diastereomers effectively here. You need NOESY (Nuclear Overhauser Effect Spectroscopy) NMR .

The "Bridgehead" Rule

In spiro[3.4]octanes, the geometry is fixed. You must look for cross-peaks between the substituent on the five-membered ring and the protons on the four-membered ring.

  • Trans Isomer: The substituent (e.g., -OH, -NH2) points away from the cyclobutane ring.

    • NOE Signal: Strong correlation between the alpha-proton (geminal to the substituent) and the cyclobutane protons .

  • Cis Isomer: The substituent points toward the cyclobutane ring.

    • NOE Signal: Strong correlation between the substituent itself (or its NH/OH proton) and the cyclobutane protons .

Visualization: NMR NOESY Logic

NMR_Logic Unknown Unknown Isomer (Peak 1 or 2) NOESY_Exp Run 2D NOESY Unknown->NOESY_Exp Signal_A NOE: H(alpha) <-> Cyclobutane H NOESY_Exp->Signal_A Observe Signal_B NOE: Substituent <-> Cyclobutane H NOESY_Exp->Signal_B Observe Conclusion_Trans Assignment: TRANS Isomer Signal_A->Conclusion_Trans Dominant Interaction Conclusion_Cis Assignment: CIS Isomer Signal_B->Conclusion_Cis Dominant Interaction

Figure 2: Workflow for assigning stereochemistry using through-space NMR correlations.

Module 4: Scale-Up & Isolation FAQs

Q: When I scale up to Prep-SFC, my peaks merge. Why?

A: This is likely the "Thermal Effect." SFC expansion is endothermic (cooling), but friction in packed prep columns generates heat. This creates radial temperature gradients that distort flow profiles.

  • Fix: Lower your flow rate slightly and ensure your column oven is actively managing the heat. Use a "Stacked Injection" method to maximize throughput without overloading the column mass-wise.

Q: How do I recover my sample from the SFC modifier?

A:

  • Rotary Evaporation: Do not use high heat (>40°C). The cyclobutane ring has significant ring strain (~26 kcal/mol). While spiro[3.4]octanes are generally stable, acidic modifiers + heat can induce isomerization or ring-opening in sensitive derivatives.

  • Salt Formation: If your compound is an amine, convert it to an HCl or Oxalate salt immediately after collection to prevent atmospheric degradation or slow epimerization.

References

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Stereoisomers of Spiro[3.4]octan-6-ol. BenchChem. Link

  • Shimadzu Application News. (2023). Diversification of Separation Selectivity Using Supercritical Fluid Chromatography (SFC). Shimadzu Corporation. Link

  • Waters Corporation. (2023). Preparative SFC Method Development: A Guide to Column and Solvent Screening. Waters. Link

  • YMC Europe. (2016). Chiral LC & SFC Method Development Strategy. YMC. Link

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Link

Sources

Troubleshooting

Solubility challenges with spiro[3.4]octane amine salts

Welcome to the Spirocyclic Amine Technical Support Center . This guide is designed for researchers and drug development professionals navigating the unique physicochemical landscape of spiro[3.4]octane amine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclic Amine Technical Support Center . This guide is designed for researchers and drug development professionals navigating the unique physicochemical landscape of spiro[3.4]octane amine derivatives.

Spiro[3.4]octane amines are increasingly utilized in drug discovery as Fsp3-rich bioisosteres for flat heterocycles (like piperazines), offering improved intrinsic aqueous solubility and metabolic stability[1],[2]. However, converting these highly basic spirocyclic amines into developable salt forms often introduces paradoxical physicochemical challenges, including amorphous "glassing" and common-ion suppression[3].

Below, you will find our causality-driven FAQ, diagnostic workflows, and self-validating protocols to troubleshoot these specific solubility challenges.

Section 1: Core Concepts & Causality (FAQ)

Q1: Why does my spiro[3.4]octane HCl salt show excellent intrinsic solubility in water, but poor dissolution in simulated gastric fluid (SGF)? Causality: This is a classic manifestation of the common-ion effect [4],[5]. Spiro[3.4]octane amines are highly basic. When formulated as a hydrochloride (HCl) salt, the high concentration of chloride ions naturally present in the stomach (SGF) shifts the solubility product equilibrium (


) toward the solid state[5]. This suppresses the dissolution rate and can cause the drug to precipitate out of solution, severely altering bioavailability[3].
Solution:  Screen for alternative counterions with lower endogenous concentrations in the GI tract, such as mesylate or tosylate.

Q2: During salt screening, my spiro[3.4]octane amine consistently crashes out as a sticky, glassy oil instead of a crystalline solid. Why? Causality: Glassy or amorphous material forms when the salt has an exceptionally high solubility in the chosen crystallization solvent, leading to rapid solvent evaporation without sufficient time for nucleation and crystal lattice formation[5]. The unique 3D steric bulk of the spiro[3.4]octane core can also hinder rapid molecular packing[1]. Solution: Implement an anti-solvent crystallization workflow with strictly controlled cooling and seeding to force thermodynamic crystal growth rather than kinetic precipitation.

Section 2: Diagnostic Workflows

TroubleshootingWorkflow Start Spiro[3.4]octane Free Base Acid Acid Addition (Check pKa > 2 diff) Start->Acid Evap Solvent Evaporation & Cooling Acid->Evap Glassy Issue: Glassy Oil (Amorphous) Evap->Glassy Fast Nucleation Crystal Success: Crystalline Solid Evap->Crystal Optimal Growth AntiSolvent Protocol A: Anti-Solvent Titration Glassy->AntiSolvent Redissolve Test Dissolution in SGF Crystal->Test AntiSolvent->Crystal Controlled Cooling CommonIon Issue: Common-Ion Effect (HCl) Test->CommonIon Solubility Drop Mesylate Protocol B: Mesylate Salt CommonIon->Mesylate Change Counterion Mesylate->Test Retest

Diagnostic workflow for spiro[3.4]octane amine salt crystallization and solubility troubleshooting.

Section 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization to Prevent Amorphous "Glassing"

Use this protocol when solvent evaporation yields a sticky oil instead of a workable powder.

  • Solubilization: Dissolve the spiro[3.4]octane free base in a minimal volume of a high-solubility primary solvent (e.g., ethanol or methanol) at 50°C. Causality: Elevated temperature ensures complete dissolution and prevents premature kinetic precipitation, which traps the compound in an amorphous state[5].

  • Counterion Addition: Add 1.05 equivalents of the selected acid slowly under continuous stirring.

  • Anti-Solvent Titration: Slowly add an anti-solvent (e.g., heptane or methyl tert-butyl ether) dropwise until the solution becomes faintly turbid. Causality: The spirocyclic core has high lipophilicity; the anti-solvent reduces the dielectric constant of the mixture, lowering the salt's solubility precisely to the metastable zone to encourage ordered lattice formation.

  • Thermal Annealing & Seeding: Hold the temperature at 40°C for 2 hours to allow equilibration, then cool at a strictly controlled rate of 0.1°C/min to 5°C. If available, add 1% w/w crystalline seeds at the turbidity point.

  • Self-Validation (PXRD): Isolate the solid via vacuum filtration and analyze via Powder X-Ray Diffraction (PXRD). Validation Check: A distinct pattern of sharp peaks confirms successful crystallization. A broad "halo" indicates the anti-solvent addition was too fast. If a halo is present, redissolve the batch and decrease the cooling rate.

Protocol B: Overcoming the Common-Ion Effect via Alternative Counterions

Use this protocol when the HCl salt exhibits poor dissolution in simulated gastric fluid (SGF).

  • Acid Selection: Select an alternative strong acid, such as methanesulfonic acid (pKa ~ -1.9) or p-toluenesulfonic acid. Causality: A general rule for appropriate counterion selection is that the pKa of the acid should be at least 2 units lower than the pKa of the weak base to ensure complete proton transfer[3],[5]. Mesylate and tosylate avoid the gastric chloride common-ion effect[3].

  • Reaction & Isolation: Follow the crystallization steps outlined in Protocol A to isolate the new salt form.

  • Self-Validation (Comparative Dissolution): Perform comparative dissolution testing in DI water vs. SGF (pH 1.2). Validation Check: The new salt should maintain >80% dissolution in SGF at 30 minutes. If dissolution drops significantly, verify the salt stoichiometry via NMR to ensure no free base remains, or run a Differential Scanning Calorimetry (DSC) scan. A single, sharp endothermic melting peak confirms a pure crystalline salt phase.

Section 4: Quantitative Data Presentation

The following table summarizes the typical physicochemical trade-offs encountered when selecting a salt form for a highly basic spiro[3.4]octane amine.

Salt FormIntrinsic Aqueous Sol. (mg/mL)SGF Sol. pH 1.2 (mg/mL)Solid State ProfileHygroscopicity (DVS at 80% RH)
Free Base 0.51.2CrystallineLow (<1% weight gain)
Hydrochloride (HCl) >1005.4 (Common-ion effect)Highly CrystallineModerate (3-5% weight gain)
Mesylate >100>95CrystallineHigh (>8% weight gain, deliquescent risk)
Tosylate 1518CrystallineLow (<2% weight gain)

Note: While mesylate salts resolve the SGF solubility issue, their high hygroscopicity may require specialized packaging to prevent deliquescence during storage.

Section 5: References

  • [1] Title: Spiraling forward: Spirocyclic compounds as innovative tools in drug discovery Source: SSRN URL:

  • [2] Title: 2-Oxaspiro[3.3]heptan-5-amine Source: Benchchem URL:

  • [3] Title: Improving API Solubility by Salt and Cocrystal Formation Source: Merck Millipore URL:

  • [4] Title: FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Source: Appconnect URL:

  • [5] Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:

Sources

Optimization

Troubleshooting low conversion rates in spirocyclic amine synthesis

Welcome to the Advanced Synthesis Support Center Prepared by: Senior Application Scientist, Process & Discovery Chemistry Spirocyclic amines are highly prized in modern drug discovery for their ability to increase (three...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center Prepared by: Senior Application Scientist, Process & Discovery Chemistry

Spirocyclic amines are highly prized in modern drug discovery for their ability to increase


 (three-dimensional character), improve metabolic stability, and mitigate hERG liabilities[1]. However, the very structural features that make them desirable—rigid quaternary spirocenters and high steric bulk—often lead to frustratingly low conversion rates during synthesis.

This troubleshooting guide abandons generic advice. Instead, it dissects the mechanistic causality behind reaction failures and provides self-validating protocols to ensure your syntheses of spirocyclic scaffolds succeed.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting equivalents or temperatures, use the diagnostic tree below to identify the mechanistic bottleneck in your specific synthetic route.

DiagnosticTree Start Low Conversion in Spirocyclic Amine Synthesis Route Identify Synthetic Route Start->Route BH Buchwald-Hartwig Cross-Coupling Route->BH SnAP SnAP Reagent Cyclization Route->SnAP Dipolar De Novo Synthesis (Cycloaddition) Route->Dipolar BH_Issue Steric Hindrance or Catalyst Poisoning? BH->BH_Issue SnAP_Issue Protodestannylation Side Product? SnAP->SnAP_Issue Dipolar_Issue Poor Regioselectivity? Dipolar->Dipolar_Issue BH_Sol Switch to BrettPhos/RuPhos & LHMDS Base BH_Issue->BH_Sol Yes SnAP_Sol Add HFIP Co-solvent & Ensure Anhydrous Ketimine SnAP_Issue->SnAP_Sol Yes Dipolar_Sol Optimize Tether Length (3-atom vs 4-atom) Dipolar_Issue->Dipolar_Sol Yes

Diagnostic decision tree for troubleshooting spirocyclic amine synthesis failures.

Section 1: Buchwald-Hartwig Amination Failures

Q: My Buchwald-Hartwig coupling of a hindered spirocyclic amine is stalling at <20% conversion. What is the mechanistic cause, and how do I fix it?

A: Low conversion with hindered spirocycles is almost always a failure of the reductive elimination step[2]. While oxidative addition of the aryl halide to the Pd(0) species occurs readily, the extreme steric bulk of the spirocyclic amine prevents it from properly coordinating to the metal center. Even if the palladium-amido complex forms, it is often too stable to undergo reductive elimination, leading to catalyst resting states or competing


-hydride elimination (which yields hydrodehalogenated arenes instead of your product).

The Solution: You must force reductive elimination by crowding the metal center with highly bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos [2]. Furthermore, standard bases (like


 or 

) often fail to deprotonate highly hindered amines efficiently. Switching to LHMDS (Lithium hexamethyldisilazide) acts as a pseudo-protecting group and dramatically accelerates the coupling of primary and secondary spirocyclic amines[3].
Quantitative Data: Catalyst & Base Selection Matrix

Use this table to benchmark your expected conversions based on the catalyst system chosen.

Ligand / Catalyst SystemBaseSubstrate Steric ToleranceExpected ConversionPrimary Failure Mode

/ BINAP

Low (Unsubstituted piperidines)< 20%Stalls at Pd-amido complex

/ XPhos

Moderate (Mono-substituted amines)40 - 60%Competing

-hydride elimination

/ RuPhos
LHMDSHigh (Spirocycles with sensitive groups)> 80%Base-mediated side reactions

/ BrettPhos
LHMDS Extreme (Quaternary spirocenters) > 85% Optimal for spirocyclic amines
Self-Validating Protocol: BrettPhos/LHMDS Mediated Coupling

This protocol is designed with visual checkpoints to validate catalytic turnover in real-time.

  • Catalyst Pre-activation: In a rigorously dried Schlenk tube under argon, combine

    
     (5 mol%) and BrettPhos (10 mol%) in anhydrous 1,4-dioxane (sparged with argon for 15 minutes prior). Stir at room temperature for 15 minutes.
    
    • Self-Validation Checkpoint: The solution must transition from a dark purple/black suspension to a deep, homogeneous red/orange. If the solution remains black, your solvent contains dissolved oxygen or water, causing immediate catalyst death. Abort and re-purify your solvent.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the spirocyclic amine (1.2 equiv) as a solution in 1,4-dioxane.

  • Base Addition: Dropwise, add a 1.0 M solution of LHMDS in THF (1.5 equiv).

    • Self-Validation Checkpoint: A slight exotherm should be observed. If the reaction mixture immediately precipitates a heavy black solid (Palladium black), the LHMDS has degraded into lithium hydroxide due to moisture.

  • Heating: Seal the tube and heat to 90 °C for 4–16 hours. Monitor via LC-MS.

Section 2: SnAP Reagent Cyclization Issues

Q: I am using SnAP (Stannyl Amine Protocol) reagents with cyclic ketones to build a spirocycle in one step. However, I am isolating massive amounts of protodestannylated side product instead of the spirocycle. Why?

A: SnAP reagents are powerful tools for synthesizing saturated N-heterocycles directly from aldehydes and ketones[4]. The reaction relies on the formation of an imine, followed by a copper-promoted radical cyclization.

The causality of your failure lies in the cyclization rate . Cyclic ketones form ketimines much more slowly and less stably than aldehydes form aldimines. If the ketimine is prone to enamine tautomerization, the intermediate stannyl radical will not cyclize fast enough. Instead, it quenches via hydrogen atom transfer, resulting in protodestannylation [4][5][6].

The Solution: You must artificially accelerate the radical cyclization rate and ensure the absolute integrity of the ketimine. This is achieved by using HFIP (hexafluoroisopropanol) as a co-solvent. HFIP stabilizes the radical intermediates and dramatically enhances the rate of cyclization, outcompeting the protodestannylation pathway[4].

Self-Validating Protocol: HFIP-Accelerated SnAP Cyclization
  • Ketimine Formation: Combine the cyclic ketone (1.0 equiv) and the SnAP reagent (1.0 equiv) in anhydrous

    
     over activated 4Å molecular sieves. Stir for 12 hours at room temperature.
    
    • Self-Validation Checkpoint: Analyze an aliquot by

      
       NMR. You must observe >95% conversion to the ketimine. If enamine peaks are dominant, the substrate is incompatible with radical cyclization, and you will only get protodestannylation.
      
  • Solvent Exchange: Filter off the molecular sieves and concentrate the ketimine under reduced pressure. Redissolve in a 4:1 mixture of

    
     and HFIP .
    
  • Copper-Promoted Cyclization: Add anhydrous

    
     (1.0 equiv) and 2,6-lutidine (1.0 equiv). Stir at room temperature for 12 hours. The HFIP will suppress the protodestannylation side reaction, allowing the slower spiro[5.5] or spiro[3.5] cyclization to proceed efficiently[4].
    

Section 3: De Novo Synthesis via 1,3-Dipolar Cycloaddition

Q: My target spirocyclic amine is so sterically hindered that both cross-coupling and alkylation routes have failed. Is there a reliable bottom-up approach?

A: Yes. When functionalizing a pre-formed spirocycle fails, you must construct the spirocyclic core de novo. The most reliable method for this is the cascade condensation and 1,3-dipolar cycloaddition of nitrones [7][8].

By heating an aliphatic ketone (containing a tethered alkene) with an N-alkylhydroxylamine, you force a condensation that yields a nitrone. This nitrone immediately undergoes an intramolecular 1,3-dipolar cycloaddition to form a rigid spirocyclic isoxazolidine[7]. Because the cycloaddition is intramolecular, it overcomes the entropic barriers that plague intermolecular cross-couplings. The resulting N–O bond can then be easily cleaved using reductive conditions (e.g., Zn dust in Acetic Acid) to reveal the free spirocyclic amine[7][9].

Note on Regioselectivity: Single regioisomers are reliably obtained when a 3-atom tether links the ketone and the dipolarophile, whereas 4-atom tethers may result in isomeric mixtures unless sterically biased by a terminal ester[7].

References

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: ACS Publications URL:[Link][7]

  • Strategies for the synthesis of spiropiperidines - a review of the last 10 years Source: Organic & Biomolecular Chemistry (SciSpace) URL:[Link][9]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: ETH Zurich Research Collection URL:[Link][4][5]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: NIH PubMed Central (PMC) URL:[Link][3]

  • SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes Source: Nature Chemistry (SciSpace) URL:[Link][6]

Sources

Troubleshooting

Removing residual methylamine from spiro[3.4]octan-2-amine product

Technical Support Center: Purification & Isolation Ticket ID: #AM-8492 Subject: Removal of Residual Methylamine from Spiro[3.4]octan-2-amine Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation Ticket ID: #AM-8492 Subject: Removal of Residual Methylamine from Spiro[3.4]octan-2-amine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

The persistence of methylamine (


) in spiro[3.4]octan-2-amine products is a common artifact of reductive amination or nucleophilic substitution workflows.[1] While methylamine is volatile (bp -6.3°C), it frequently persists due to salt formation  (trapped as hydrochlorides/acetates) or solvation shells  within the lipophilic spiro-amine oil.[1][2]

This guide provides a tiered troubleshooting protocol ranging from non-invasive evaporative techniques to rigorous phase-separation extraction.[1][2]

Phase 1: Diagnostic & Quick Fixes

Is your contaminant physically trapped or chemically bound? [1][2][3]

Before initiating complex workups, determine the state of the methylamine.

Step 1: The pH Check (Crucial)

Dissolve a small aliquot of your product in water and check the pH.

  • If pH < 9: Your amines are likely protonated salts (

    
    ).[1][2] Methylamine salts are non-volatile  and will not be removed by rotary evaporation or high vacuum.[2] You must perform the "Free-Basing Protocol"  (Phase 2).[2]
    
  • If pH > 10: You have the free base. The methylamine is physically trapped in the viscous product matrix. Proceed to "Azeotropic Displacement." [1][2]

Step 2: Azeotropic Displacement (For Free Bases)

Methylamine forms weak hydrogen-bonded networks with higher molecular weight amines.[1][2] Breaking this requires a "carrier" solvent.[2]

  • Dissolve the crude spiro-amine in Dichloromethane (DCM) or Methanol .[1][2]

  • Concentrate on a rotary evaporator at 40°C (bath temperature).

  • Repeat 3x: Redissolve and evaporate. The solvent vapor acts as a carrier gas, disrupting the solvation shell and co-distilling the methylamine.

Phase 2: The "Deep Clean" (Extraction Protocol)

Use when: Simple evaporation fails or the product is a salt.

This protocol leverages the Lipophilicity Gap .

  • Methylamine (LogP -0.57): Highly hydrophilic; prefers the aqueous phase.[1][2]

  • Spiro[3.4]octan-2-amine (LogP ~1.5 - 2.0): Lipophilic; prefers the organic phase.[1][2]

Reagents Required
  • Solvent: Diethyl Ether (

    
    ) or MTBE (Preferred over DCM to avoid emulsion and density issues).[1][2]
    
  • Base: 2M NaOH (Sodium Hydroxide).[1][2]

  • Wash: Saturated NaCl (Brine).[1][2]

Protocol Steps
  • Basification: If your product is a salt, dissolve it in minimal water and adjust pH to >12 using 2M NaOH.[1][2][3]

  • Extraction: Extract the aqueous mixture 3x with Diethyl Ether or MTBE .

    • Why Ether? Methylamine is surprisingly soluble in DCM and Chloroform.[2] Ether/MTBE are less polar, forcing the hydrophilic methylamine to stay in the water layer while the lipophilic spiro-amine moves to the organic layer [1].

  • The "Reverse Wash" (The Secret Weapon):

    • Combine organic layers.[1][2][4]

    • Wash 2x with Water (pH 10-11): Use basic water (add a drop of NaOH).[1][2] This keeps the product deprotonated (organic soluble) but provides a sink for any remaining methylamine to partition back into the aqueous phase.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and can sometimes bind amines;
    
    
    is safer here [2].[2]
  • Concentration: Filter and concentrate under reduced pressure.

Phase 3: Visualization & Logic Flow

The following diagram illustrates the decision matrix for removing light amine contaminants.

MethylamineRemoval Start Contaminated Product (Spiro-amine + MeNH2) CheckPH Check pH / State Start->CheckPH IsSalt Is it a Salt? (Solid/Low pH) CheckPH->IsSalt pH < 9 FreeBase Is it Free Base? (Oil/High pH) CheckPH->FreeBase pH > 10 ActionBasify Basify (pH > 12) 2M NaOH IsSalt->ActionBasify ActionAzeotrope Azeotropic Evaporation (DCM/MeOH 3x) FreeBase->ActionAzeotrope ActionExtract Extraction Solvent: MTBE or Ether ActionBasify->ActionExtract ActionWash Aqueous Wash (pH 10 Water) ActionExtract->ActionWash Result Pure Spiro[3.4]octan-2-amine ActionWash->Result ActionAzeotrope->ActionExtract Fail (Persistent Odor) ActionAzeotrope->Result Success

Figure 1: Decision tree for methylamine removal based on protonation state and solubility.

Phase 4: Advanced Troubleshooting (FAQ)

Q: I used DCM for extraction, but the methylamine is still there. Why? A: Dichloromethane is too polar.[1][2] Methylamine has significant solubility in DCM.[2] Switch to Diethyl Ether , MTBE , or Hexane/EtOAc (1:1) .[1][2][3] The lower polarity of these solvents forces the highly polar methylamine into the aqueous phase while retaining your lipophilic spiro-amine [1].

Q: Can I use a scavenger resin? A: Proceed with Caution. Most amine scavengers (e.g., Isocyanate resins, Tosyl chloride resins) are electrophiles designed to remove nucleophiles.[2][3] Since your product (Spiro[3.4]octan-2-amine) is a primary amine, it will react with the scavenger , destroying your yield.[2][3] You can only use scavengers if your product is a tertiary amine.[2]

Q: The product smells "fishy" even after high vacuum. Is it impure? A: Not necessarily.[1][2] The human nose detects methylamine at ppb (parts per billion) levels. A trace amount (0.1%) might smell strong but is chemically insignificant.[2]

  • Verification: Run a

    
     NMR in 
    
    
    
    . Methylamine typically shows a singlet around 2.4 - 2.5 ppm (depending on concentration/pH).[2] If you don't see the peak, the contamination is likely negligible.

Q: Can I distill the product? A: Yes, but be careful.

  • Methylamine bp: -6°C.[1][2]

  • Spiro[3.4]octan-2-amine bp: Estimated >160°C (based on C8 amine analogs).[1][2]

  • Risk: If you distill at atmospheric pressure, the high heat might degrade the amine (oxidation). Kugelrohr distillation or Vacuum distillation is recommended.[2] The methylamine will come off in the fore-run (trap with liquid nitrogen to protect your pump oil).

Summary of Physical Properties

PropertyMethylamine (Impurity)Spiro[3.4]octan-2-amine (Product)Impact on Purification
Boiling Point -6.3°C>160°C (est.)[1][2]Allows evaporative removal (if free base).[1][2]
LogP (Lipophilicity) -0.57 (Hydrophilic)~1.8 (Lipophilic)Allows separation via Ether/Water extraction.[1][2]
pKa (Conj. Acid) 10.6~10.5 - 11.0Cannot separate by pH adjustment alone.[1][2]
State Gas (or salt solid)Liquid / Low-melt SolidProduct is non-volatile under standard rotovap conditions.[1][2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] [1]

  • Leonard, J., Lygo, B., & Procter, G. (2013).[1][2][3] Advanced Practical Organic Chemistry (3rd ed.). CRC Press.[1][2] [1]

  • National Center for Biotechnology Information.[1][2] (2024).[2][5] PubChem Compound Summary for CID 6329, Methylamine.

Sources

Optimization

Technical Support Center: N-Methylspiro[3.4]octan-2-amine Stability &amp; Handling Guide

Topic: Stability of N-Methylspiro[3.4]octan-2-amine (Free Base vs. Hydrochloride Salt) Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Medicinal Chemists, and Formulation Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of N-Methylspiro[3.4]octan-2-amine (Free Base vs. Hydrochloride Salt) Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Welcome to the Technical Support Hub. This guide addresses the critical stability and handling differences between N-Methylspiro[3.4]octan-2-amine (Free Base) and its Hydrochloride (HCl) Salt . As a Senior Application Scientist, I have compiled these protocols to help you prevent degradation, ensure accurate dosing, and troubleshoot common experimental anomalies.

Executive Summary: The Core Stability Directive

For 95% of storage and solid-state applications, use the Hydrochloride (HCl) salt .

  • The Free Base is thermodynamically unstable in air, prone to oxidation (N-oxide formation) and carbamylation (reaction with atmospheric CO₂). It typically exists as a volatile oil or low-melting solid that is difficult to weigh accurately.

  • The HCl Salt locks the nitrogen lone pair, preventing oxidation and volatilization, resulting in a stable, crystalline solid.

Part 1: Comparative Stability Data

Quick Reference: Physicochemical Profile

FeatureFree Base (Secondary Amine)Hydrochloride Salt (Ammonium Salt)
CAS Registry 1527683-05-1N/A (Salt form of parent)
Physical State Viscous oil or low-melting solidCrystalline solid (White/Off-white)
Oxidation Potential High (Lone pair exposed)Negligible (Lone pair protonated)
Air Stability Poor (Absorbs CO₂

Carbamates)
Good (Stable, though potentially hygroscopic)
Solubility Organic solvents (DCM, THF, EtOAc)Water, Methanol, DMSO
Volatility Moderate (Fishy odor, loss of mass)Non-volatile
Primary Risk Purity drift during storageHygroscopicity (Water uptake)
Part 2: Troubleshooting & FAQs
Module A: Chemical Stability & Degradation

Q1: My "Free Base" sample has turned from colorless to yellow/brown after one week. Is it still usable? Diagnosis: This is a classic sign of oxidative degradation. Mechanism: The secondary amine nitrogen possesses a lone pair of electrons that is highly susceptible to atmospheric oxygen, leading to the formation of N-oxides and radical decomposition products. Additionally, secondary amines react with atmospheric CO₂ to form carbamic acids/carbamates , which destabilize the oil. Action:

  • Check purity via LC-MS. If purity is <95%, repurify.

  • Prevention: Store the free base only under an inert atmosphere (Argon/Nitrogen) at -20°C. For long-term storage (>2 weeks), convert it to the HCl salt immediately.

Q2: I am seeing "ghost peaks" in my HPLC chromatogram when injecting the Free Base. Diagnosis: In-situ salt formation or carbamate decomposition. Explanation: If your mobile phase is acidic (e.g., 0.1% Formic Acid), the free base will protonate on the column, potentially causing peak splitting if the equilibrium is slow. If the sample absorbed CO₂, the carbamate thermally decomposes in the injector port, leading to variable area counts. Solution:

  • Dissolve the sample in the mobile phase immediately before injection.

  • Use the HCl salt reference standard for quantitative calibration to eliminate weighing errors associated with the volatile oil.

Module B: Handling & Weighing

Q3: Why is the HCl salt becoming "sticky" or clumping on the weighing paper? Diagnosis: Hygroscopicity. Context: Amine salts, while chemically stable, can be physically unstable if the crystal lattice allows water inclusion. The spiro[3.4]octane scaffold is lipophilic, but the ionic headgroup attracts moisture. Protocol:

  • Do not weigh in open air if humidity is >50%.

  • Allow the vial to reach room temperature before opening to prevent condensation.

  • Fix: Dry the salt in a vacuum desiccator over P₂O₅ for 4 hours to restore flowability.

Part 3: Critical Workflows (Visualized)
Workflow 1: Salt Selection Decision Tree

Use this logic to determine which form is required for your specific assay.

SaltSelection Start Start: Experimental Goal Storage Long-Term Storage (> 2 Weeks) Start->Storage AssayType Immediate Assay Type? Start->AssayType UseHCl USE HCl SALT (Stable, Water Soluble) Storage->UseHCl Prevents Oxidation CellCulture Cell Culture / In Vivo AssayType->CellCulture Aqueous Media OrgSyn Organic Synthesis (Nucleophile) AssayType->OrgSyn Non-polar Solvent Analytical LC-MS / NMR Standard AssayType->Analytical Quantitation CellCulture->UseHCl Solubility & pH UseFreeBase USE FREE BASE (Reactive Lone Pair) OrgSyn->UseFreeBase Requires Nucleophile Analytical->UseHCl Weighing Accuracy

Figure 1: Decision matrix for selecting between Free Base and HCl salt based on experimental application.

Workflow 2: Conversion Protocol (HCl

Free Base)

Standardized method to switch forms without degrading the spiro scaffold.

Conversion HCl_Start Start: HCl Salt Step1_Base Dissolve in Water Add Na2CO3 (pH > 10) HCl_Start->Step1_Base FreeBase_Start Start: Free Base Step1_Acid Dissolve in Et2O or 1,4-Dioxane FreeBase_Start->Step1_Acid Step2_Base Extract w/ DCM (x3) Step1_Base->Step2_Base Step3_Base Dry (Na2SO4) & Conc. Step2_Base->Step3_Base FreeBase_End Yield: Free Base Oil Step3_Base->FreeBase_End Step2_Acid Add 4M HCl in Dioxane (Dropwise, 0°C) Step1_Acid->Step2_Acid Step3_Acid Filter Precipitate & Wash Step2_Acid->Step3_Acid HCl_End Yield: HCl Solid Step3_Acid->HCl_End

Figure 2: Bidirectional conversion workflow. Note: Avoid using methanol for HCl formation to prevent solubility issues during precipitation.

Part 4: Detailed Experimental Protocols
Protocol 1: Generation of the Hydrochloride Salt

Use this when you need to stabilize a batch of Free Base oil.

  • Dissolution: Dissolve 1.0 equivalent of N-Methylspiro[3.4]octan-2-amine (Free Base) in anhydrous diethyl ether or 1,4-dioxane (approx. 10 mL per gram).

    • Why? These solvents are non-polar enough to dissolve the base but will force the polar salt to precipitate out.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise with vigorous stirring.

    • Caution: The reaction is exothermic. Rapid addition can cause oiling out (trapping impurities) rather than crystallization.

  • Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0°C to ensure complete conversion.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold diethyl ether (

    
    ) to remove excess acid and unreacted organic impurities.
    
  • Drying: Dry under high vacuum at room temperature for 4-6 hours.

Protocol 2: Liberation of the Free Base

Use this when performing nucleophilic substitution reactions.

  • Suspension: Suspend the HCl salt in minimal water.

  • Basification: Add saturated aqueous Sodium Carbonate (

    
    ) or 1M NaOH until pH > 11.
    
    • Note: The spiro scaffold is stable to base; strong basicity ensures complete deprotonation (

      
      ).
      
  • Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) three times.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate carefully on a rotary evaporator.
    
    • Critical: Do not overheat (>40°C) or over-pump, as the free base may be volatile.

References
  • PubChem. (2025).[1] Spiro[3.4]octan-2-one (Precursor/Analog Structure & Properties). National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds? Retrieved March 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. Retrieved March 8, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H NMR Spectral Analysis of N-Methylspiro[3.4]octan-2-amine: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, such as the spiro[3.4]octane system, are of increasing interest due to their inherent three-dimensionality, which can lead to improved pharmacological properties. The introduction of an N-methylamine substituent further adds to the structural complexity and potential for biological interactions. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Methylspiro[3.4]octan-2-amine, a molecule for which public experimental spectral data is scarce.

This document, authored from the perspective of a Senior Application Scientist, will delve into a predicted ¹H NMR spectrum of the title compound. By leveraging established principles of NMR spectroscopy and comparing the predicted data with that of structurally related amines, we aim to provide a robust framework for researchers working with this and similar spirocyclic amines. The causality behind spectral features and experimental choices will be emphasized to ensure a deep, practical understanding.

The Structural Uniqueness of N-Methylspiro[3.4]octan-2-amine

The structure of N-Methylspiro[3.4]octan-2-amine presents a unique set of challenges and features in its ¹H NMR spectrum. The spirocyclic core, consisting of a cyclobutane ring fused to a cyclopentane ring at a single carbon atom, creates a rigid framework with distinct proton environments. The presence of the N-methylamine group at the 2-position of the cyclobutane ring further differentiates the neighboring protons.

Predicted ¹H NMR Spectrum of N-Methylspiro[3.4]octan-2-amine

Due to the absence of publicly available experimental spectra, the following ¹H NMR data for N-Methylspiro[3.4]octan-2-amine is predicted based on established chemical shift principles and data from analogous compounds. The predictions are made for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for N-Methylspiro[3.4]octan-2-amine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H on N (NH)0.5 - 2.5 (broad)Singlet (s)-1H
H on N-CH₃2.3 - 2.5Singlet (s)-3H
H at C2 (CH-N)2.8 - 3.1Multiplet (m)-1H
H at C1 & C3 (CH₂)1.8 - 2.2Multiplet (m)-4H
H on Cyclopentane Ring (CH₂)1.4 - 1.8Multiplet (m)-8H

Note: The chemical shift of the amine proton (NH) is highly dependent on solvent, concentration, and temperature and often appears as a broad signal.

Rationale for Predicted Chemical Shifts:
  • N-H Proton (0.5 - 2.5 ppm): The chemical shift of the N-H proton in aliphatic amines can vary significantly due to hydrogen bonding and exchange with trace amounts of water.[1][2] It is typically observed as a broad singlet.

  • N-Methyl Protons (2.3 - 2.5 ppm): The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom, leading to a characteristic singlet in this region. This is consistent with data from similar N-methylated amines.

  • Methine Proton at C2 (2.8 - 3.1 ppm): The proton on the carbon directly attached to the nitrogen (C2) is expected to be the most downfield of the aliphatic C-H signals due to the deshielding effect of the adjacent amine group.[1]

  • Cyclobutane Methylene Protons (1.8 - 2.2 ppm): The protons on the cyclobutane ring (C1 and C3) are in a strained ring system and are adjacent to the stereocenter at C2, leading to a complex multiplet.

  • Cyclopentane Methylene Protons (1.4 - 1.8 ppm): The protons on the cyclopentane ring are in a more flexible ring system and are further from the electron-withdrawing amine group, thus appearing at a more upfield region as a complex multiplet.

Comparative Spectral Analysis

To contextualize the predicted spectrum of N-Methylspiro[3.4]octan-2-amine, it is instructive to compare it with simpler, related amines.

Comparison with Spiro[3.4]octan-2-amine (Primary Amine)

Spiro[3.4]octan-2-amine is the parent primary amine of our target molecule. While specific experimental data is also limited for this compound, we can predict the key differences in their ¹H NMR spectra.

Table 2: Predicted Spectral Comparison

FeatureN-Methylspiro[3.4]octan-2-amineSpiro[3.4]octan-2-amineRationale for Difference
N-substituent Signal Singlet at ~2.4 ppm (3H)No signalPresence of the N-methyl group.
N-H Signal Broad singlet (~1H)Broad singlet (~2H)One vs. two exchangeable protons.
C2-H Chemical Shift ~2.8 - 3.1 ppmSlightly more upfieldThe N-methyl group has a slight electron-donating effect compared to a proton, which can subtly influence the shielding of the adjacent methine proton.

The most significant and readily identifiable difference would be the appearance of the sharp N-methyl singlet at approximately 2.4 ppm in N-Methylspiro[3.4]octan-2-amine, which is absent in the spectrum of the primary amine.

Comparison with N-Methylethanamine (Acyclic Secondary Amine)

A comparison with a simple acyclic secondary amine like N-methylethanamine highlights the influence of the spirocyclic scaffold.

Table 3: Comparison with an Acyclic Analogue

FeatureN-Methylspiro[3.4]octan-2-amine (Predicted)N-Methylethanamine (Experimental)Rationale for Difference
N-CH₃ Signal ~2.3 - 2.5 ppm (s)~2.30 ppm (s)The chemical shift of the N-methyl group is quite characteristic and less influenced by the larger scaffold.
H-C-N Signals ~2.8 - 3.1 ppm (m) and complex multiplets for the ring~2.65 ppm (q)The rigid and complex spirocyclic structure of N-Methylspiro[3.4]octan-2-amine leads to more complex and overlapping multiplets for the ring protons, whereas the ethyl group in N-methylethanamine gives a clear quartet.
Other Aliphatic Signals 1.4 - 2.2 ppm (multiple multiplets)~1.10 ppm (t)The protons on the spirocyclic rings experience a different electronic environment and restricted rotation compared to the terminal methyl group of N-methylethanamine, resulting in more downfield and complex signals.

This comparison underscores how the core scaffold of a molecule dramatically influences the appearance of its ¹H NMR spectrum, even when the immediate functionality (the N-methylamine group) is the same.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum of N-Methylspiro[3.4]octan-2-amine requires careful sample preparation and instrument setup. The following protocol is a self-validating system designed to yield reliable and reproducible data.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of N-Methylspiro[3.4]octan-2-amine into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the TMS and solvent signals.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45°

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust as needed for good signal-to-noise ratio)

  • D₂O Exchange (Optional but Recommended):

    • To confirm the identity of the N-H proton signal, after acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H NMR spectrum. The broad signal attributed to the N-H proton should disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]

Visualizing the Structure and Proton Environments

The following diagrams illustrate the structure of N-Methylspiro[3.4]octan-2-amine and a conceptual workflow for its NMR analysis.

Caption: Molecular structure of N-Methylspiro[3.4]octan-2-amine with key proton environments.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg in CDCl₃ prep2 Add TMS (Internal Standard) prep1->prep2 prep3 Filter if necessary prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Add D₂O & Re-acquire (for N-H confirmation) acq2->acq3 an1 Reference to TMS (0 ppm) acq3->an1 an2 Integrate Peaks an1->an2 an3 Assign Signals an2->an3 an4 Analyze Coupling an3->an4

Caption: Workflow for the ¹H NMR analysis of N-Methylspiro[3.4]octan-2-amine.

Conclusion

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. [Link]

  • PubChem. (n.d.). Spiro[3.4]octan-2-amine. [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to the Metabolic Stability of Spiro[3.4]octane vs. Cyclohexyl Amines

Executive Summary In modern drug discovery, the strategic selection of pharmacophore building blocks dictates the success of downstream lead optimization. For decades, the cyclohexyl amine motif has been a staple in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of pharmacophore building blocks dictates the success of downstream lead optimization. For decades, the cyclohexyl amine motif has been a staple in medicinal chemistry for occupying lipophilic pockets. However, its high lipophilicity and susceptibility to cytochrome P450 (CYP450) mediated oxidation often result in poor pharmacokinetic (PK) profiles and rapid clearance[1]. To overcome these liabilities, medicinal chemists are increasingly utilizing spirocyclic bioisosteres, such as the spiro[3.4]octane system[2]. By "escaping flatland," these rigidified, three-dimensional scaffolds offer superior metabolic stability, reduced intrinsic clearance, and precise vectoral alignment[3].

Mechanistic Rationale: Why Spirocycles Outperform Cycloalkanes

As a Senior Application Scientist, I frequently observe lead compounds fail in preclinical development due to predictable metabolic liabilities. Understanding the structural causality behind these failures is critical.

The Vulnerability of Cyclohexyl Amines

Cyclohexyl groups are notoriously prone to Phase I metabolism. The unsubstituted secondary carbons, particularly at the C4 position relative to the amine, serve as metabolic "soft spots" for CYP450 hydroxylation[4]. Furthermore, the conformational flexibility of the cyclohexane ring (which rapidly flips between chair conformations) incurs an entropic penalty upon target binding and allows the molecule to adopt multiple orientations that expose these soft spots directly to the highly reactive CYP heme iron[5].

The Spiro[3.4]octane Advantage

Substituting a cyclohexyl ring with a spiro[3.4]octane core fundamentally alters the molecule's physicochemical profile:

  • Increased Fsp³ Character: The spirocyclic core maximizes the fraction of sp³ hybridized carbons (Fsp³), which statistically correlates with improved clinical success, higher solubility, and lower off-target promiscuity[5].

  • Steric Shielding & Bond Dissociation Energy: The quaternary spiro carbon lacks easily abstractable protons, effectively blocking a major site of metabolism. Additionally, the ring strain inherent in the four-membered ring increases the C-H bond dissociation energy of adjacent carbons, making them highly resistant to oxidative insertion[4].

  • Lipophilicity Modulation: Spiro systems exhibit a lower distribution coefficient (LogD) compared to their cyclohexyl counterparts. This reduction in lipophilicity decreases non-specific microsomal binding, thereby lowering intrinsic clearance (CL_int)[3].

G Cyclohexyl Cyclohexyl Amine (Flexible, High LogD) CYP CYP450 Oxidation (C4 Hydroxylation) Cyclohexyl->CYP Spiro Spiro[3.4]octane Amine (Rigid, High Fsp3) Stable Metabolic Resistance (Blocked Soft Spots) Spiro->Stable Clearance Rapid Hepatic Clearance (High CL_int) CYP->Clearance Prolonged Prolonged Half-Life (Low CL_int) Stable->Prolonged

Caption: Logic flow comparing the metabolic pathways of cyclohexyl vs. spiro[3.4]octane amines.

Comparative Quantitative Data

The following table summarizes the typical physicochemical and metabolic parameters observed when transitioning from a cyclohexyl amine to a spiro[3.4]octane bioisostere.

ParameterCyclohexyl AmineSpiro[3.4]octane AmineRationale for Shift
LogD (pH 7.4) ~2.5 - 3.5~1.5 - 2.5Reduced lipophilicity lowers non-specific binding and toxicity[3].
Fsp³ ModerateHighIncreased 3D complexity improves target selectivity[5].
HLM CL_int (µL/min/mg) > 80 (High)< 30 (Low to Moderate)Blocked C4 position and higher C-H bond energy prevent CYP oxidation[4].
Half-life (t1/2) in vitro < 15 mins> 45 minsRigidification prevents optimal alignment within the CYP active site[2].
Entropic Penalty HighLowPre-organized vectors enhance binding affinity[5].

Experimental Protocol: Self-Validating Liver Microsomal Stability Assay

To objectively compare the metabolic stability of these two scaffolds, a robust Human Liver Microsome (HLM) stability assay is required. A protocol must be self-validating—meaning it inherently controls for false positives (e.g., chemical degradation) and false negatives (e.g., inactive microsomes).

Step-by-Step Methodology
  • Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is a critical cofactor required for CYP450 enzymatic activity. Without it, clearance rates will be artificially low.

  • Compound Spiking: Dilute the test compounds (Cyclohexyl amine and Spiro[3.4]octane amine) to a final assay concentration of 1 µM in the buffer/microsome mixture (final microsomal protein concentration: 0.5 mg/mL). Ensure the final organic solvent (DMSO) concentration is ≤0.1%.

    • Causality: Higher DMSO concentrations can competitively inhibit CYP isoforms, skewing the intrinsic clearance data.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: This establishes thermal equilibrium and allows the highly lipophilic cyclohexyl amine to fully partition into the microsomal lipid bilayer before the enzymatic reaction begins.

  • Initiation (The Self-Validating Step):

    • Active Reaction: Add an NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Negative Control (-NADPH): Add an equivalent volume of buffer instead of NADPH. Causality: If the compound degrades in this control, the instability is chemical (e.g., hydrolysis or thermal degradation), not CYP-mediated.

    • Positive Control: Run a parallel assay with a known high-clearance drug like Verapamil or Dextromethorphan. Causality: This confirms the microsomes are enzymatically active and haven't degraded during storage.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold MeCN instantly denatures the CYP enzymes, terminating the reaction at the exact time point, while simultaneously precipitating proteins to ensure a clean injection for the mass spectrometer.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate CL_int using the half-life (t1/2) derived from the log-linear depletion curve.

Workflow Prep 1. Matrix Prep (HLM + Mg2+) Equilibrate 2. Pre-incubation (37°C, 5 min) Prep->Equilibrate Initiate 3. Initiate (+/- NADPH) Equilibrate->Initiate Quench 4. Quench (Cold MeCN + IS) Initiate->Quench Analyze 5. LC-MS/MS Analysis Quench->Analyze

Caption: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Conclusion

The transition from a cyclohexyl amine to a spiro[3.4]octane amine is a masterclass in modern bioisosteric replacement. By rigidifying the molecular framework, increasing Fsp³ character, and eliminating metabolic soft spots, researchers can dramatically reduce intrinsic clearance and improve the overall pharmacokinetic profile of their lead compounds. The self-validating microsomal assay provided ensures that these stability gains are accurately quantified, empowering drug development professionals to make data-driven decisions during lead optimization.

References

1.[2] Spiraling forward: Spirocyclic compounds as innovative tools in drug... - SSRN. 2.[3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes - PubMed. 3.[1] Cyclohexanes in Drug Discovery - PharmaBlock. 4.[4] Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. 5.[5] 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane - Benchchem.

Sources

Validation

Technical Comparison: N-Methylspiro[3.4]octan-2-amine vs. N-Methylspiro[3.3]heptan-2-amine

This guide provides an in-depth technical comparison between N-Methylspiro[3.4]octan-2-amine and N-Methylspiro[3.3]heptan-2-amine .[1] It is designed for medicinal chemists and drug discovery scientists evaluating spiroc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-Methylspiro[3.4]octan-2-amine and N-Methylspiro[3.3]heptan-2-amine .[1] It is designed for medicinal chemists and drug discovery scientists evaluating spirocyclic scaffolds as bioisosteres for traditional piperidine or cyclohexane rings.[1]

[1]

Executive Summary: The "Escape from Flatland"

Both molecules belong to the class of spirocyclic amines , which have gained prominence in Fragment-Based Drug Discovery (FBDD) for their ability to increase fraction of sp³ carbons (


) without significantly increasing molecular weight.
  • N-Methylspiro[3.3]heptan-2-amine is the more compact, strained scaffold.[1] It is an aggressive bioisostere for lowering lipophilicity (LogD) while maintaining a rigid exit vector.[1]

  • N-Methylspiro[3.4]octan-2-amine is slightly larger and more lipophilic.[1] It offers a compromise between the extreme rigidity of the [3.3] system and the flexibility of a cyclopentane/cyclohexane ring, often providing better solubility profiles than planar aromatics but with higher lipophilicity than the [3.3] analog.

Physicochemical Profile & Structural Analysis

The choice between these two scaffolds often comes down to fine-tuning lipophilicity (LogD) and vector orientation .[1]

Comparative Data Table
PropertyN-Methylspiro[3.3]heptan-2-amine N-Methylspiro[3.4]octan-2-amine Impact on Drug Design
Formula


[3.4] adds steric bulk.[1]
MW 125.21 g/mol 139.24 g/mol Minimal difference.[1]
cLogP ~1.2 - 1.5~1.93[3.3] is superior for lowering lipophilicity.[1]
TPSA 12.03 Ų12.03 ŲIdentical polar surface area.[1]
pKa (Est.) ~10.5~10.6 - 10.8Both are basic; [3.3] slightly less basic due to ring strain effects.[1]
Ring Strain High (~60 kcal/mol)Moderate[3.3] has higher reactivity potential.[1]
Exit Vector Linear/RigidAngled/Bent[3.4] projects substituents into different chemical space.[1]
Structural Geometry & Vectors

The spiro[3.3]heptane system is unique because the two cyclobutane rings are perpendicular.[1] Substituents at the 2-position project directly outward, often mimicking the linear vector of a 1,4-disubstituted phenyl ring or piperidine but with a shorter bond distance.[2]

The spiro[3.4]octane system introduces asymmetry.[1] The cyclopentane ring is puckered (envelope conformation), which creates a "bent" exit vector compared to the rigid linearity of the [3.3] system.

VectorAnalysis cluster_33 Spiro[3.3]heptane Core cluster_34 Spiro[3.4]octane Core S33 Spiro[3.3] Rigid & Compact V33 Linear Exit Vector (Para-phenyl mimic) S33->V33 Geometry Bioisostere Bioisosteric Utility V33->Bioisostere Lowers LogD High Rigidity S34 Spiro[3.4] Asymmetric & Bulky V34 Bent Exit Vector (Meta/Para hybrid) S34->V34 Geometry V34->Bioisostere Modulates Shape Moderate Lipophilicity

Figure 1: Structural geometry and bioisosteric utility of spiro scaffolds.

Synthetic Accessibility

Both compounds are synthesized via Reductive Amination of their corresponding spiro-ketones.[1] The availability of the starting ketone is the rate-limiting step.[1]

  • Spiro[3.3]heptan-2-one: Commercially available but expensive.[1] Can be synthesized via [2+2] cycloaddition of methylene cyclobutane and dichloroketene, followed by dechlorination.

  • Spiro[3.4]octan-2-one: Less common.[1] Often synthesized via ring expansion or specific cyclization protocols involving cyclopentanone derivatives.[1]

General Synthesis Workflow

Synthesis Ketone33 Spiro[3.3]heptan-2-one (CAS: 30152-57-9) RedAmin Reductive Amination (NaBH(OAc)3 / DCM) Ketone33->RedAmin + Amine Ketone34 Spiro[3.4]octan-2-one (Precursor) Ketone34->RedAmin + Amine Amine Methylamine (HCl) Prod33 N-Methylspiro[3.3]heptan-2-amine RedAmin->Prod33 Prod34 N-Methylspiro[3.4]octan-2-amine RedAmin->Prod34

Figure 2: Parallel synthesis via reductive amination.

ADME/Tox Profile: Metabolic Stability

Spirocycles are generally used to block metabolic "soft spots" found in piperidines (e.g.,


-carbon oxidation). However, the high ring strain of the [3.3] system introduces a unique metabolic risk: Ring Opening .
  • Oxidative N-Dealkylation: Both compounds are susceptible to CYP450-mediated N-demethylation (forming the primary amine).[1] This is the dominant pathway.[1]

  • Ring Opening (Strain Relief): The spiro[3.3]heptane core has ~60 kcal/mol of strain energy.[1] While generally stable, reactive metabolites (e.g., radical intermediates formed during oxidation) can trigger ring-opening, leading to alkylating species.[2] The spiro[3.4] system is significantly less strained and more stable.[1]

Metabolic Liability Diagram

Metabolism cluster_Path1 Pathway A: N-Dealkylation (Common) cluster_Path2 Pathway B: Ring Opening (Spiro[3.3] Risk) Compound Spiro-Amine Scaffold CYP CYP450 (Liver Microsomes) Compound->CYP Metab1 Primary Amine (Active Metabolite) CYP->Metab1 Major Route Metab2 Ring-Opened Alkylator? CYP->Metab2 Minor Route (Strain Driven)

Figure 3: Metabolic pathways comparison. Pathway B is more relevant for the [3.3] scaffold.

Experimental Protocols
Protocol A: General Reductive Amination (Synthesis)

Valid for both scaffolds.

  • Reagents: Spiro-ketone (1.0 eq), Methylamine hydrochloride (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), DCM (0.1 M).[2]

  • Procedure:

    • Dissolve ketone and methylamine HCl in DCM.

    • Add acetic acid and stir for 30 mins at Room Temperature (RT) to form the imine/iminium species.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to RT and stir overnight (12-16 h).

    • Quench: Add saturated aqueous

      
      .
      
    • Extraction: Extract with DCM (3x). Dry organics over

      
      .[1]
      
    • Purification: Flash chromatography (MeOH/DCM gradient with 1%

      
      ).[1]
      
Protocol B: Microsomal Stability Assay

To assess metabolic half-life (


).[3]
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

  • Concentration: Test compound at 1

    
     (to ensure first-order kinetics).
    
  • Cofactor: NADPH regenerating system.[1]

  • Workflow:

    • Pre-incubate compound + microsomes in phosphate buffer (pH 7.4) at 37°C for 5 mins.

    • Initiate with NADPH.[1]

    • Sample at

      
       mins.
      
    • Quench samples in ice-cold Acetonitrile (containing internal standard).[1]

    • Analyze via LC-MS/MS (monitor parent ion disappearance).[1]

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1]
References
  • Burkhard, J. A., et al. (2010).[2] Spirocyclic compounds in drug discovery: "Escape from Flatland".[1] Angewandte Chemie International Edition.[1] Link

  • Mykhailiuk, P. K. (2024).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[1][3][4] ChemRxiv.[1][3] Link

  • Wuitschik, G., et al. (2010).[2] Oxetanes as promising modules in drug discovery.[1][5] Angewandte Chemie.[1] Link

  • PubChem Compound Summary. (2025). Spiro[3.3]heptan-2-amine.[1] National Library of Medicine.[1] Link

  • Barnes-Seeman, D. (2012).[1] The role of spirocyclic scaffolds in medicinal chemistry. Current Topics in Medicinal Chemistry. Link

Sources

Comparative

Methodological Comparison: Breaking the Illusion of Purity

As a Senior Application Scientist, I have witnessed the medicinal chemistry landscape undergo a profound structural shift. We are aggressively moving away from flat, sp²-hybridized aromatic rings toward sp³-rich, conform...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed the medicinal chemistry landscape undergo a profound structural shift. We are aggressively moving away from flat, sp²-hybridized aromatic rings toward sp³-rich, conformationally rigid architectures. Among these, spirocyclic amines have emerged as privileged building blocks, frequently serving as superior bioisosteres for morpholines, piperidines, and piperazines [1]. They offer enhanced metabolic stability, improved aqueous solubility, and reduced hERG liability.

However, this "escape from flatland" introduces a severe analytical challenge. The rigid, three-dimensional nature of spirocycles often masks structural isomers, while their lack of strong chromophores renders traditional UV-based chromatography dangerously misleading. To ensure the integrity of your drug discovery pipeline, purity validation can no longer rely on legacy methods. It requires a multi-modal, self-validating analytical strategy.

This guide objectively compares traditional purity assessment methods against modern, high-precision alternatives, providing the experimental framework necessary to validate spirocyclic amine building blocks with uncompromising scientific rigor.

Absolute Quantitation: qNMR vs. LC-UV

Historically, vendors have relied on Liquid Chromatography with UV detection (LC-UV) to report chemical purity. For spirocyclic amines, this is a critical vulnerability. Many spiro-aliphatic cores lack the conjugated systems necessary for strong UV absorption. Consequently, UV-transparent impurities (e.g., residual solvents, inorganic salts, or aliphatic side-products) are entirely missed, leading to an artificially inflated purity score.

The Superior Alternative: Quantitative NMR (qNMR) qNMR operates on a fundamental physical truth: the area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei contributing to that signal [2]. By co-dissolving the spirocyclic amine with a highly pure, structurally distinct internal standard, we can calculate the absolute mass fraction of the analyte. qNMR is a primary ratio method—it requires no calibration curve and no identical reference standard, making it the gold standard for novel spirocyclic building blocks [2].

Chiral Resolution: SFC vs. HPLC

Spirocyclic amines frequently contain chiral centers at the spiro-junction or adjacent carbons. Traditional reversed-phase HPLC struggles to resolve these enantiomers due to the rigid, non-planar geometry of the spirocycle, which limits the transient diastereomeric interactions with the chiral stationary phase.

The Superior Alternative: Supercritical Fluid Chromatography (SFC) SFC utilizes supercritical CO₂ as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for significantly higher flow rates and enhanced mass transfer compared to liquid solvents [4]. When combined with a chiral stationary phase (e.g., amylose or cellulose derivatives) and a polar modifier, SFC delivers sharper peaks, baseline resolution of rigid spiro-enantiomers, and a greener, faster workflow [4].

Comparative Data: The Cost of Inadequate Analytics

To illustrate the impact of these analytical choices, we compared a specific building block—(S)-2-azaspiro[3.3]heptane-5-carboxylic acid—procured from a Premium Synthesis Vendor (utilizing qNMR/SFC) against a Standard Commercial Vendor (utilizing LC-UV/HPLC).

Analytical ParameterPremium Vendor BatchStandard Vendor BatchCausality of Discrepancy
Chemical Purity (qNMR) 99.6% 91.2% Standard vendor relied on LC-UV (214 nm), failing to detect UV-transparent aliphatic impurities and residual inorganic salts.
Chiral Purity (SFC) >99.9% ee 94.5% ee Standard vendor's HPLC method lacked the resolving power for rigid spiro-enantiomers, integrating the minor isomer into the baseline.
Water Content (KF) 0.1% 3.4% Spirocyclic amines are highly hygroscopic; standard packaging and lack of strict lyophilization led to water absorption.
Structural Integrity Confirmed Regioisomeric Mix 2D NMR revealed the standard batch contained ~4% of the 6-carboxylic acid regioisomer, masked as a single peak in LC-UV.

Experimental Protocol: Multi-Modal Purity Validation System

This protocol details a self-validating workflow for determining the absolute and enantiomeric purity of a spirocyclic amine.

Phase 1: Absolute Quantitation via ¹H-qNMR

Objective: Determine the absolute mass fraction of the spirocyclic amine. Causality of Reagents: We select Maleic Acid (TraceCERT® grade) as the internal standard. Its singlet resonance at ~6.3 ppm sits in a cleanly resolved downfield region, completely free from the heavily overlapping aliphatic multiplets (1.5–4.0 ppm) characteristic of sp³-rich spirocycles [3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the spirocyclic amine and ~10.0 mg of Maleic Acid internal standard using a microbalance (d = 0.001 mg).

  • Solvation: Co-dissolve both in 0.6 mL of D₂O (if water-soluble) or DMSO-d₆. Ensure complete dissolution via brief sonication.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal excitation.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: D1 must be at least 5×T₁ of the slowest relaxing proton to ensure complete spin relaxation between pulses. Failing to do so causes signal saturation and underestimation of purity [3].

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Self-Validation Check: Run a preliminary inversion-recovery experiment to calculate the exact T₁ of the analyte's target proton. If T₁ > 12s, extend the D1 delay accordingly.

  • Calculation: Integrate the Maleic Acid singlet (6.3 ppm, 2H) and a distinct, baseline-resolved proton of the spirocycle (e.g., the methine proton at the chiral center). Calculate absolute purity using the standard qNMR mass-ratio equation.

Phase 2: Enantiomeric Excess (ee) via Chiral SFC

Objective: Confirm stereochemical integrity.

Step-by-Step Methodology:

  • System Setup: Equip the SFC with a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Supercritical CO₂ with an isopropanol co-solvent. Add 0.1% diethylamine (DEA) to the isopropanol. Causality: The basic DEA additive suppresses non-specific secondary interactions between the basic spirocyclic amine and the free silanols on the stationary phase, preventing peak tailing.

  • Conditions: Flow rate at 3.0 mL/min, Back Pressure Regulator (BPR) at 120 bar, Column temperature at 35°C.

  • Self-Validation Check: Inject a racemic reference standard of the spirocycle prior to the sample batch. You must achieve baseline resolution (

    
    ) of the enantiomers. If 
    
    
    
    , adjust the co-solvent gradient before analyzing the actual batch.
  • Analysis: Inject the sample. Calculate %ee based on the relative area of the enantiomeric peaks.

Validation Workflow Visualization

Below is the logical architecture of a robust purity validation system. By decoupling absolute quantitation (qNMR) from trace profiling (LC-MS) and chiral resolution (SFC), we eliminate the blind spots inherent to single-method analyses.

PurityWorkflow Start Raw Spirocyclic Amine Batch qNMR qNMR Analysis (Absolute Mass Purity) Start->qNMR SFC Chiral SFC (Enantiomeric Excess) Start->SFC LCMS LC-MS Profiling (Trace Impurities) Start->LCMS Integration Data Integration & Cross-Validation qNMR->Integration Mass % SFC->Integration % ee LCMS->Integration M+H / M-H Release Certified High-Purity Building Block Integration->Release

Multi-modal purity validation workflow for spirocyclic amine building blocks.

Conclusion

The structural complexity that makes spirocyclic amines so valuable in drug discovery is the exact reason they cannot be validated using legacy analytical methods. Relying solely on LC-UV for sp³-rich scaffolds is an analytical gamble that frequently results in downstream synthetic failures or skewed biological assays. By implementing a self-validating triad of qNMR, chiral SFC, and LC-MS, researchers can guarantee the absolute integrity of their building blocks, ensuring that their "escape from flatland" is built on a foundation of unassailable data.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly ACS Public
  • Quantitative NMR (qNMR)
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results ResolveMass Labor
  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists PMC - N
Validation

A Researcher's Guide to a Definitive Analysis of N-Methyl Secondary Amines via Infrared Spectroscopy

In the landscape of pharmaceutical and chemical research, the precise identification and characterization of functional groups are paramount. Among these, the amine moiety, particularly the N-methyl secondary amine, is a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the precise identification and characterization of functional groups are paramount. Among these, the amine moiety, particularly the N-methyl secondary amine, is a common structural feature in a vast array of bioactive molecules and synthetic intermediates. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for the elucidation of molecular structures. This guide provides an in-depth, comparative analysis of the characteristic IR spectral peaks of N-methyl secondary amines, designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool with confidence and precision.

The Foundational Principles: Why IR Spectroscopy is a Staple in Amine Characterization

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, wagging, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups. For amines, the key vibrational modes of interest involve the N-H and C-N bonds. The presence, number, and position of peaks associated with these vibrations provide a wealth of information about the amine's substitution pattern (primary, secondary, or tertiary) and its molecular environment.

The Spectral Signature of N-Methyl Secondary Amines

N-methyl secondary amines (R-NH-CH₃) exhibit a distinct set of absorption bands in the infrared spectrum. Understanding these characteristic peaks is the first step toward confident identification.

Key Diagnostic Peaks for N-Methyl Secondary Amines
Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityNotes
N-H Stretch 3350 - 3310Weak to MediumA single, relatively sharp peak. Its presence is a clear indicator of a secondary amine. The position can be influenced by hydrogen bonding; in concentrated samples, the peak may broaden and shift to a lower wavenumber.[1]
C-H Stretch (N-CH₃) 2820 - 2780MediumThis peak, arising from the symmetric stretching of the C-H bonds in the N-methyl group, is a valuable identifier for N-methyl amines. It often appears as a distinct shoulder on the lower wavenumber side of the main aliphatic C-H stretching bands.[2]
C-N Stretch 1335 - 1250 (Aromatic) 1250 - 1020 (Aliphatic)Medium to StrongThe C-N stretching vibration is a key feature. In aromatic N-methyl secondary amines, this peak is typically stronger and found at a higher frequency compared to their aliphatic counterparts.[1] For instance, the C-N stretch in N-methylaniline (an aromatic secondary amine) is a notable feature.
N-H Wag 910 - 665Medium to Strong, BroadThis out-of-plane bending vibration is characteristic of both primary and secondary amines and is often broad.[1]

Visualizing the Vibrational Landscape of an N-Methyl Secondary Amine

The following diagram illustrates the primary vibrational modes of an N-methyl secondary amine and their corresponding regions in the IR spectrum.

G cluster_molecule N-Methyl Secondary Amine (R-NH-CH3) cluster_spectrum Infrared Spectrum Regions Molecule R-NH-CH3 NH_Stretch N-H Stretch (3350-3310 cm-1) Molecule->NH_Stretch N-H bond vibration CH_Stretch N-CH3 Stretch (2820-2780 cm-1) Molecule->CH_Stretch N-CH3 bond vibration CN_Stretch C-N Stretch (1335-1020 cm-1) Molecule->CN_Stretch C-N bond vibration NH_Wag N-H Wag (910-665 cm-1) Molecule->NH_Wag N-H out-of-plane bend

Caption: Vibrational modes of an N-methyl secondary amine and their IR regions.

A Comparative Analysis: Distinguishing N-Methyl Secondary Amines from Other Amine Classes

The true power of IR spectroscopy lies in its ability to differentiate between closely related functional groups. The substitution on the nitrogen atom in amines leads to clear and predictable differences in their IR spectra.

Amine ClassN-H Stretching Region (3500-3300 cm⁻¹)C-N Stretching Region (1350-1020 cm⁻¹)Key Differentiating Features
**Primary Amines (R-NH₂) **Two distinct peaks (asymmetric and symmetric stretches)PresentThe presence of two N-H stretching bands is the most definitive feature.
N-Methyl Secondary Amines (R-NH-CH₃) A single, sharp peakPresent, with a characteristic N-CH₃ C-H stretch around 2800 cm⁻¹A single N-H stretch combined with the N-methyl C-H stretch is highly indicative.
Other Secondary Amines (R₂NH) A single, sharp peakPresentSimilar to N-methyl secondary amines but lacks the specific N-CH₃ C-H stretch.
Tertiary Amines (R₃N) AbsentPresent, but often weak and can be difficult to identify definitively in a complex spectrum.[2]The complete absence of any N-H stretching bands is the primary indicator.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum of a Liquid N-Methyl Secondary Amine

Attenuated Total Reflectance (ATR) is a sampling technique that has revolutionized FTIR spectroscopy, particularly for liquid and solid samples. It requires minimal to no sample preparation, making it a rapid and efficient method. The following protocol outlines the steps for obtaining a reliable IR spectrum of a liquid N-methyl secondary amine using an ATR-FTIR spectrometer.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)

  • Volumetric pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal is clean and free of any residual sample. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[3]

    • Collect a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background is stored in the instrument's memory and automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of the liquid N-methyl secondary amine sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.[4] For volatile liquids, it is important to acquire the spectrum promptly after application.

  • Spectrum Acquisition:

    • Initiate the sample scan. The instrument's software will collect the interferogram and perform the Fourier transform to generate the infrared spectrum.

    • For optimal signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32 scans). This averages out random noise and improves the quality of the spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.

    • Identify the key characteristic peaks for the N-methyl secondary amine as detailed in the tables above. Pay close attention to the N-H stretch, the N-CH₃ C-H stretch, the C-N stretch, and the N-H wag.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample. This prevents cross-contamination between measurements.[5]

Workflow for Amine Class Differentiation using IR Spectroscopy

The following diagram outlines a logical workflow for identifying the class of an unknown amine sample using its IR spectrum.

G Start Acquire IR Spectrum of Unknown Amine Check_NH_Stretch Examine 3500-3300 cm-1 Region (N-H Stretch) Start->Check_NH_Stretch Two_Peaks Two Peaks Present? Check_NH_Stretch->Two_Peaks Analyze peak number One_Peak One Peak Present? Two_Peaks->One_Peak No Primary_Amine Primary Amine Two_Peaks->Primary_Amine Yes No_Peaks No Peaks Present? One_Peak->No_Peaks No Check_NCH3_Stretch Examine ~2800 cm-1 Region (N-CH3 Stretch) One_Peak->Check_NCH3_Stretch Yes Tertiary_Amine Tertiary Amine No_Peaks->Tertiary_Amine Yes Inconclusive Potentially Tertiary Amine or other N-containing compound. Consider other techniques. No_Peaks->Inconclusive No NMethyl_Secondary_Amine N-Methyl Secondary Amine Check_NCH3_Stretch->NMethyl_Secondary_Amine Peak Present Other_Secondary_Amine Other Secondary Amine Check_NCH3_Stretch->Other_Secondary_Amine Peak Absent

Caption: Decision workflow for amine class identification via IR spectroscopy.

Conclusion: A Powerful and Accessible Tool for Amine Characterization

Infrared spectroscopy is an indispensable technique for the rapid and reliable identification of N-methyl secondary amines and for distinguishing them from other amine classes. By understanding the characteristic vibrational frequencies of the N-H and C-N bonds, and by following a robust experimental protocol, researchers can confidently interpret their IR spectra. This guide provides the foundational knowledge and practical insights to empower scientists in their pursuit of molecular characterization and drug development.

References

  • Navaneethan, M., et al. (2012). Synthesis and characterization of N-Methylaniline capped PbS nanoparticles. ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • YouTube. (2020). Acquiring and Processing FTIR Spectra. [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]

  • Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • HSCprep. (2024). Infrared Spectroscopy: Analyzing Organic Compound Structures. [Link]

  • Spectroscopy Online. (2026). The Big Review VIII: Organic Nitrogen Compounds. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • PubMed. (1967). Far-infrared spectra of N-methylacetamide and related compounds and hydrogen-bond force constants. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

Sources

Comparative

Mechanistic Rationale: Why Spirocycles Outperform Planar Rings

Pharmacokinetic Profile Comparison: Spirocyclic Scaffolds vs. Traditional Planar Rings The transition from planar, two-dimensional aromatic rings to three-dimensional architectures represents a defining paradigm shift in...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profile Comparison: Spirocyclic Scaffolds vs. Traditional Planar Rings

The transition from planar, two-dimensional aromatic rings to three-dimensional architectures represents a defining paradigm shift in modern drug discovery. This strategic "escape from flatland" is quantified by the fraction of sp3-hybridized carbons (Fsp3)[1]. Spirocyclic scaffolds—where two rings are joined by a single quaternary carbon atom—are privileged structures that inherently increase a molecule's Fsp3[1]. By replacing traditional flat scaffolds (such as phenyl, piperazine, or morpholine rings) with spirocycles, medicinal chemists can profoundly optimize a molecule's physicochemical properties, target selectivity, and overall pharmacokinetic (PK) profile[2].

This guide provides an objective, data-driven comparison of spirocyclic scaffolds against their planar alternatives, equipping drug development professionals with the mechanistic rationale and experimental frameworks needed to validate these structural upgrades.

The pharmacokinetic superiority of spirocyclic compounds is not coincidental; it is driven by fundamental laws of thermodynamics and steric geometry[3].

  • Aqueous Solubility via Crystal Packing Disruption: Flat aromatic systems tend to stack efficiently via pi-pi interactions, creating highly stable crystal lattices with high melting points and poor aqueous solubility. The orthogonal, 3D geometry of spirocycles disrupts this planarity, lowering the lattice energy and significantly enhancing thermodynamic solubility[3].

  • Metabolic Stability via Steric Shielding: Cytochrome P450 (CYP450) enzymes readily oxidize exposed, electron-rich planar rings. The bulky, spherical nature of a spirocycle introduces steric hindrance that restricts enzymatic access to metabolically labile sites, thereby reducing intrinsic clearance (

    
    ) and extending in vivo half-life[4].
    
  • Target Engagement via Entropic Pre-organization: Planar or highly flexible chains suffer a massive entropic penalty when forced to adopt a specific bioactive conformation within a protein binding pocket. Spirocycles are rigid and pre-organized. When their 3D vectors align with the receptor, they bind with higher affinity and exquisite selectivity, as off-target binding is sterically penalized[2][3].

Binding_Thermo A Planar Scaffold (High Flexibility) B High Entropic Penalty Upon Binding A->B C Suboptimal Target Engagement B->C D Spirocyclic Scaffold (Rigid 3D Structure) E Pre-organized Conformation (Low Entropic Penalty) D->E F Enhanced Potency & Selectivity E->F

Thermodynamic binding advantages of rigid spirocyclic scaffolds over planar molecules.

Comparative Pharmacokinetic Data

To objectively evaluate the impact of spirocyclic incorporation, we look at matched-pair case studies. A landmark example involves the optimization of Free Fatty Acid Receptor 1 (FFA1) agonists by Amgen[4][5]. Researchers compared an unconstrained, planar early lead (AM-1638) to a spirocyclic constrained analog (AM-5262)[4][5]. Similarly, the replacement of morpholine with azaspiro cycles in MCHr1 antagonists demonstrated universal improvements across the ADME spectrum[2].

Table 1: Pharmacokinetic & Physicochemical Comparison

ParameterTraditional Planar Scaffold (e.g., AM-1638)Spirocyclic Scaffold (e.g., AM-5262)Mechanistic Driver
Fsp3 (Fraction sp3) Low (< 0.3)High (> 0.5)Introduction of a quaternary spiro carbon[1].
Lipophilicity (LogD) HigherLowerIncreased 3D character reduces non-specific lipophilic partitioning[4].
Aqueous Solubility Poor to ModerateModerate to HighDisruption of flat crystal packing; lower melting point[3].
In Vivo Half-life (

)
ShorterExtended (e.g., 4.2 h)Reduced vulnerability to CYP450 metabolism[5].
Metabolic Clearance High ClearanceLow Clearance (0.25 L/h/kg)Steric hindrance around metabolically labile sites[4][5].
Target Selectivity Promiscuous (Hit 4/101 targets)Highly Selective (Hit 1/101 targets)Rigid, pre-organized 3D geometry prevents off-target binding[5].

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies required to benchmark the pharmacokinetic advantages of spirocyclic scaffolds against their planar counterparts.

Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance)

Expertise Note: Liver microsomes are utilized to isolate Phase I metabolism (CYP450) and directly measure intrinsic clearance (


) without the confounding variables of in vivo absorption or distribution.
  • Preparation: Thaw pooled human or rat liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the test compound (spirocycle or planar control) to a final concentration of 1 µM. Causality: A low concentration (1 µM) ensures first-order kinetics where the substrate concentration is well below the Michaelis constant (

    
    ).
    
  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor/cofactor required for CYP450 oxidative activity.

  • Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: Cold organic solvent instantly denatures the enzymes and precipitates proteins, halting metabolism at the exact time point.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot

    
     versus time to determine the elimination rate constant (
    
    
    
    ). Calculate
    
    
    using the formula:
    
    
    .
Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Expertise Note: Kinetic solubility (via DMSO spiking) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium state of the solid lattice, which is critical for proving the crystal-packing disruption caused by spirocycles.

  • Solid Preparation: Weigh an excess amount of solid compound (approx. 2-5 mg) into a glass vial.

  • Buffer Addition: Add 1 mL of biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, pH 6.5). Causality: Biorelevant media contains bile salts and phospholipids, providing a highly accurate reflection of in vivo oral absorption potential compared to simple water.

  • Incubation: Seal the vials and agitate on a rotary shaker at 300 rpm at 37°C for 24 to 48 hours. Causality: A minimum of 24 hours is strictly required to ensure the suspension transitions from a kinetic state to true thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter to completely remove undissolved solid particles.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV or LC-MS/MS against a standard calibration curve.

PK_Workflow A Compound Synthesis (Spiro vs Planar) B Physicochemical Profiling (Thermodynamic Solubility) A->B C In Vitro ADME (Microsomal Stability, CYP) B->C D In Vivo PK (Clearance, t1/2, F%) C->D E Lead Selection (High Fsp3 Candidates) D->E

Step-by-step pharmacokinetic screening workflow for spirocyclic scaffolds.

Conclusion

The integration of spirocyclic scaffolds is not merely a structural novelty; it is a calculated strategy to rescue failing planar pharmacophores. By increasing Fsp3, spirocycles systematically dismantle the liabilities of flatland—improving thermodynamic solubility through lattice disruption, extending half-life via steric shielding, and driving target selectivity through rigid pre-organization. For drug development professionals, prioritizing spirocyclic architectures during lead optimization is a proven methodology to reduce clinical attrition and secure robust pharmacokinetic profiles.

References

  • Source: acs.
  • Source: benchchem.
  • Source: nih.
  • Source: bldpharm.
  • Source: researchgate.

Sources

Validation

Reference Standards for N-Methylspiro[3.4]octan-2-amine Analysis: A Comparative Analytical Guide

Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads Focus: Establishing and validating reference standards for non-chromophoric spirocyclic amine...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and CMC Leads Focus: Establishing and validating reference standards for non-chromophoric spirocyclic amines.

Executive Summary

N-Methylspiro[3.4]octan-2-amine (CAS 1527683-05-1) represents a class of "privileged structures" in modern drug discovery—spirocyclic scaffolds that offer superior 3D geometric properties compared to flat aromatic rings. However, its analysis presents a distinct "blind spot" for standard quality control: it lacks a UV chromophore and is highly reactive toward atmospheric CO₂.

This guide objectively compares the three tiers of reference standards available to researchers—Commercial Building Block Grade , In-House Qualified Secondary Standards , and Primary Reference Standards —and provides the specific analytical protocols required to validate them.

Part 1: The Analytical Challenge

Before comparing standards, one must understand why "standard" methods fail for this molecule.

The "Invisible" Analyte

Unlike aromatic drug intermediates, N-Methylspiro[3.4]octan-2-amine is an aliphatic amine. It is virtually transparent to UV detection above 210 nm.

  • Consequence: Standard HPLC-UV (254 nm) will show 0% response, or worse, detect only UV-active impurities (like solvents or synthesis byproducts), giving a false sense of 100% purity.

  • Solution: Universal detection (CAD/ELSD) or Derivatization is mandatory.

The "Ghost" Impurity (Carbamate Formation)

Secondary amines are nucleophilic. Upon exposure to air, they react reversibly with CO₂ to form carbamic acid salts (carbamates).

  • Observation: In LC-MS or NMR, you may see "ghost" peaks corresponding to [M+44] or broad signal splitting.

  • Handling: Standards must be stored as HCl salts or under inert atmosphere (Argon/Nitrogen).

Part 2: Comparative Evaluation of Reference Standard Grades

In the absence of a pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between three grades.

Grade A: Commercial "Building Block" Grade
  • Source: Catalog chemical vendors (e.g., Enamine, ChemScene).

  • Typical Purity: 95% – 98% (often determined by GC-FID or crude NMR).

  • Verdict: Suitable for Synthesis, Unsuitable for Analytical Quantitation.

    • The Trap: Certificates of Analysis (CoA) for this grade often report "Area %". Since the product has no UV response, vendors may use low-wavelength UV (205 nm) where solvents interfere, or GC-FID where salts (HCl) degrade.

    • Risk:[1] Variable stoichiometry. A "98%" pure sample might actually be 85% free base and 15% HCl/Water, leading to massive potency errors in downstream calculations.

Grade B: In-House Qualified Secondary Standard
  • Source: Recrystallized Grade A material, characterized internally.

  • Typical Purity: Assigned value (e.g., 99.2% w/w).

  • Verdict: The Practical Choice for Routine QC.

    • Methodology: You purchase Grade A, recrystallize it (e.g., from iPrOH/Et2O as HCl salt), and assign purity using qNMR (Quantitative NMR).

    • Pros: Balances cost and accuracy. Traceable to the internal standard used in qNMR.

Grade C: Primary Reference Standard (CRM)
  • Source: Custom synthesis with ISO 17034 certification.

  • Typical Purity: 99.8% ± 0.3% (with uncertainty budget).

  • Verdict: Required only for GMP Release Testing.

    • Features: Exhaustive characterization including TGA (Thermal Gravimetric Analysis), ROI (Residue on Ignition), and KF (Karl Fischer) water content.

    • Cost: High ($5,000+ for custom certification).

Summary of Performance Metrics
FeatureGrade A: Building BlockGrade B: Secondary Std (Recommended)Grade C: Primary CRM
Assay Technique GC-FID or Area% (Unreliable)qNMR (Weight %) Mass Balance (100% - Impurities)
UV Detectability N/ALow (requires derivatization)Low
Salt Stoichiometry Unknown / VariableDefined (e.g., x 1.0 HCl) Strictly Defined
Traceability NoneTraceable to qNMR Internal StdTraceable to SI Units
Use Case Synthesis Starting MaterialRoutine HPLC Quantitation GMP Drug Substance Release

Part 3: Recommended Analytical Workflows

To establish a Grade B standard, you must use self-validating protocols. We recommend two complementary workflows: qNMR for Assay (Potency) and Derivatization-HPLC for Purity .

Workflow 1: Potency Assignment by qNMR (The Gold Standard)

This method yields a "True Weight %" purity, accounting for water, solvents, and salt counter-ions, which chromatography often misses.

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why? Maleic acid has a distinct singlet at ~6.2 ppm (olefinic), well-separated from the aliphatic protons of the spiro-amine (1.0–3.5 ppm).

  • Solvent: D₂O (Deuterium Oxide).

    • Why? N-Methylspiro[3.4]octan-2-amine is likely an HCl salt. D₂O ensures full solubility and suppresses exchangeable proton signals that might interfere.

Protocol:

  • Weigh accurately ~10 mg of the Sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same vial.
  • Dissolve in 0.6 mL D₂O.

  • Acquire ¹H-NMR with d1 (relaxation delay) ≥ 30s (essential for quantitative integration).

  • Integrate the IS singlet (2H) and a distinct multiplet from the spiro-amine (e.g., the N-Methyl singlet at ~2.6 ppm, 3H).

  • Calculate Purity:

    
    
    
Workflow 2: Purity Profiling by Benzoyl Chloride Derivatization

Since the molecule has no UV chromophore, we chemically attach one. This allows standard HPLC-UV instruments to detect impurities with high sensitivity.

Reagent: Benzoyl Chloride (BzCl).[2][3][4][5] Mechanism: Schotten-Baumann reaction.[2]

Step-by-Step Protocol:

  • Preparation: Dissolve 5 mg of Standard in 1 mL of 2M NaOH (High pH is critical to deprotonate the amine).

  • Reaction: Add 10 µL Benzoyl Chloride. Vortex vigorously for 30 seconds.

  • Incubation: Let stand for 5 minutes at Room Temp.

  • Quenching: Add 1 mL of Glycine solution (1M) to react with excess BzCl (prevents damage to column).

  • Analysis: Inject onto HPLC-UV (254 nm).

    • Result: The spiro-amine will elute as the N-Benzoyl derivative, which absorbs strongly at 254 nm. Any non-amine impurities will not derivatize (or will elute differently), allowing a true purity profile.

Part 4: Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This flow chart guides the selection of the correct detection method based on the available equipment and the specific analytical goal.

AnalyticalWorkflow Start Start: N-Methylspiro[3.4]octan-2-amine Analysis Goal Define Analytical Goal Start->Goal Potency qNMR (Quantitative NMR) Goal->Potency Absolute Purity (Assay) Purity Check Detector Availability Goal->Purity Impurity Profiling Potency_Note Requires Internal Std (Maleic Acid) Solvent: D2O Potency->Potency_Note CAD HPLC-CAD (Charged Aerosol) Purity->CAD CAD / ELSD Available? UV Derivatization Required Purity->UV Only UV Available? CAD_Note Universal Response No Derivatization needed CAD->CAD_Note Deriv Benzoyl Chloride Reaction UV->Deriv HPLC_UV Quantify N-Benzoyl Derivative Deriv->HPLC_UV HPLC-UV (254 nm)

Caption: Decision matrix for selecting the optimal analytical technique based on laboratory capabilities. qNMR is prioritized for potency, while CAD or Derivatization-UV is used for chromatographic purity.

Diagram 2: Derivatization Reaction Scheme

Visualizing the transformation that renders the "invisible" amine visible to UV detectors.

ReactionScheme Reactant1 N-Methylspiro[3.4]octan-2-amine (UV Invisible) Process NaOH (pH > 10) Schotten-Baumann Reactant1->Process Reactant2 Benzoyl Chloride (Reagent) Reactant2->Process Product N-Benzoyl-N-Methylspiro-amine (Strong UV Abs @ 254nm) Process->Product Byproduct NaCl + H2O Process->Byproduct

Caption: The Schotten-Baumann derivatization reaction. The benzoyl group acts as a "chromophore tag," enabling high-sensitivity UV detection of the aliphatic amine.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. Link

  • Wong, J. W., et al. (2018). Benchmarking of Charged Aerosol Detection (CAD) vs ELSD for Pharmaceutical Impurity Analysis. Journal of Chromatography A. Link

  • Snyder, L. R., et al. (2011). Derivatization for Chromatography: Benzoylation of Amines. Practical HPLC Method Development. Link

  • BIPM. (2023). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methylspiro[3.4]octan-2-amine

Advanced Operational Guide: Handling, PPE, and Disposal of N-Methylspiro[3.4]octan-2-amine Introduction N-Methylspiro[3.4]octan-2-amine (CAS 1527683-05-1, MW 139.24) is a highly valuable spirocyclic secondary aliphatic a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, PPE, and Disposal of N-Methylspiro[3.4]octan-2-amine

Introduction

N-Methylspiro[3.4]octan-2-amine (CAS 1527683-05-1, MW 139.24) is a highly valuable spirocyclic secondary aliphatic amine utilized extensively in modern drug discovery to enhance the sp³ character and metabolic stability of pharmaceutical scaffolds 1. However, like most low-molecular-weight aliphatic amines, it presents acute operational hazards. It is a severe skin and eye irritant, a potential sensitizer, and highly reactive toward electrophiles and strong acids .

This guide provides researchers with a self-validating, causally-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

The Causality of PPE Selection

Standard laboratory PPE is insufficient for handling concentrated secondary amines. Aliphatic amines are caustic and highly nucleophilic, meaning they rapidly degrade standard latex and thin nitrile gloves through chemical permeation 2. Furthermore, amine vapors can cause transient corneal edema (often referred to as "glaucopsia" or "blue haze"), necessitating stringent eye and respiratory protection 3.

Quantitative PPE Specifications

PPE CategoryRecommended MaterialEst. Breakthrough TimeCausality / Scientific Rationale
Hand Protection Butyl Rubber or Laminated (e.g., Silver Shield)> 240 minutesAliphatic amines permeate and degrade latex and standard nitrile, leading to severe contact dermatitis and chemical burns.
Eye/Face Indirect-vented splash goggles + Face shieldN/APrevents vapor-induced corneal edema and protects against caustic splashes during exothermic reactions.
Respiratory Fume Hood (Face velocity >100 fpm)N/AVapors are heavier than air and highly irritating to mucous membranes. Never handle outside a certified hood.
Body Flame-resistant (FR) lab coat + Neoprene apronN/ALower aliphatic amines can be combustible. FR materials prevent ignition during accidental spills.

Operational Handling Protocols

Secondary amines like N-Methylspiro[3.4]octan-2-amine readily absorb carbon dioxide from the atmosphere to form carbamate salts, which degrades reagent purity and alters reaction stoichiometry. Therefore, handling must be conducted under an inert atmosphere.

Workflow A 1. Pre-Operation Hood & PPE Verification B 2. Inert Atmosphere Setup (N2/Ar Purge) A->B Verified C 3. Dispense Reagent N-Methylspiro[3.4]octan-2-amine B->C Purged D 4. Reaction Execution (Controlled Temp < 20°C) C->D Dropwise Addition E 5. Quench & Neutralize (Weak Acid / Ice Bath) D->E Completion

Figure 1: Safe operational workflow for handling and reacting N-Methylspiro[3.4]octan-2-amine.

Step-by-Step Handling Methodology

  • Preparation: Verify fume hood flow rate. Don butyl rubber gloves, splash goggles, and an FR lab coat.

  • Purging: Purge the reaction vessel with dry Nitrogen or Argon for 10 minutes to displace oxygen and carbon dioxide.

  • Dispensing: Using a gas-tight syringe, extract the required volume of N-Methylspiro[3.4]octan-2-amine. Do not leave the reagent bottle open to the ambient air.

  • Addition: Add the amine dropwise to the reaction mixture. Self-Validation Check: Monitor the internal temperature. Amine additions are often highly exothermic; maintain the reaction temperature below 20°C using an ice bath.

  • Quenching: Upon reaction completion, quench excess amine by slowly adding a weak acid (e.g., 1M Citric Acid or saturated NH₄Cl) while maintaining active cooling.

Spill Response and Waste Disposal Plans

Amines present unique disposal challenges. They react violently with strong oxidizers and concentrated mineral acids, and can form explosive mixtures over time if combined with certain halogenated solvents (e.g., chloroform) or heavy metal salts 4.

Waste Start Amine Reaction Waste Q1 Contains Halogenated Solvents? Start->Q1 Q2 Contains Strong Acids or Oxidizers? Q1->Q2 No HalogenBin Halogenated Organic Waste (Separate Container) Q1->HalogenBin Yes Neutralize Neutralize to pH 7-9 (Ice Bath) Q2->Neutralize Yes NonHalogenBin Basic Non-Halogenated Organic Waste Q2->NonHalogenBin No Neutralize->NonHalogenBin pH Adjusted

Figure 2: Waste segregation logic for secondary aliphatic amines to prevent hazardous cross-reactions.

Step-by-Step Spill Cleanup Protocol

  • Evacuate & Assess: If a spill occurs outside the hood, evacuate personnel immediately. Amines have a strong, irritating ammonia-like odor.

  • Containment: Do NOT use sawdust or combustible materials, as amines can lower the autoignition temperature of organics. Use an inert, non-combustible absorbent like vermiculite or dry sand 2.

  • Neutralization: Carefully spray the spill area with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual amine. Self-Validation Check: Use pH paper on the wet surface to ensure the pH has dropped below 8 before final wipe-down.

  • Collection: Shovel the absorbed material into a compatible, sealable polyethylene container. Label explicitly as "Hazardous Amine Spill Waste."

Step-by-Step Disposal Protocol

  • Segregation: Never dispose of N-Methylspiro[3.4]octan-2-amine waste in the same container as nitric acid, sulfuric acid, or heavy metals 4.

  • Pre-Treatment: For concentrated amine waste, dilute with a compatible solvent (e.g., ethanol or water) and neutralize with a weak acid in an ice bath to prevent heat accumulation.

  • Bulking: Transfer the neutralized solution to the "Basic Non-Halogenated Organic Waste" carboy. If the reaction utilized dichloromethane or chloroform, it must go into the "Halogenated Waste" stream to ensure proper high-temperature incineration.

  • Labeling: Clearly list "N-Methylspiro[3.4]octan-2-amine" and its CAS number (1527683-05-1) on the waste manifest to comply with environmental regulations.

References

  • American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." [Link]

  • Division of Research Safety, University of Illinois. "Chemical Compatibility Guidelines." [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.